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  • Product: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide
  • CAS: 2138288-27-2

Core Science & Biosynthesis

Foundational

Mechanism of Epoxide Ring Opening in N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Executive Summary The molecule N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS: 2138288-27-2) represents a highly functionalized, sterically congested building block of significant interest in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS: 2138288-27-2) represents a highly functionalized, sterically congested building block of significant interest in medicinal chemistry and drug development. Featuring a strained cyclobutane ring, a bulky tert-butyl-protected sulfonamide, and a reactive oxirane (epoxide) moiety all converging at a single quaternary carbon center, this substrate presents unique challenges and opportunities in synthetic methodology.

This technical guide provides an in-depth mechanistic analysis of the epoxide ring-opening pathways available to this molecule. By examining the interplay between steric hindrance, electronic deactivation, and reaction conditions, we delineate the causal factors driving intermolecular nucleophilic attack versus intramolecular cyclization (sultam formation).

Structural and Electronic Profiling

To predict the reactivity of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide, one must first deconstruct its microenvironment:

  • Steric Congestion: The cyclobutane ring imposes significant steric bulk and ring strain (~26 kcal/mol)[1]. The adjacent tert-butyl group on the sulfonamide further shields the proximal carbon of the epoxide, heavily biasing external nucleophilic attack toward the less hindered terminal carbon.

  • Electronic Effects: The sulfonyl group (-SO₂-) is strongly electron-withdrawing. This deactivates the adjacent quaternary carbon (C1 of the cyclobutane) and destabilizes any potential carbocation formation at the proximal epoxide carbon during acid-catalyzed opening.

  • Latent Nucleophilicity: While the sulfonamide nitrogen is protected by a tert-butyl group, its proton is relatively acidic (pKa ~10–11). Upon deprotonation by a strong base, the nitrogen becomes a potent internal nucleophile capable of trapping the adjacent epoxide[2].

Mechanistic Pathways of Epoxide Ring Opening

Pathway A: Intermolecular Nucleophilic Attack (Sₙ2)

Under neutral or mildly basic conditions, the epoxide undergoes classical Sₙ2 ring opening. Because of the extreme steric shielding provided by the cyclobutane and tert-butyl groups, incoming nucleophiles (e.g., azides, amines, thiolates) exclusively attack the less hindered terminal carbon of the oxirane ring[3][4]. The transition state requires a strict 180° backside attack trajectory, which is energetically accessible only at the terminal position.

Pathway B: Intramolecular Cyclization (Sultam Synthesis)

When treated with a strong, non-nucleophilic base (e.g., NaH), the sulfonamide is deprotonated. The resulting nitrogen anion undergoes an intramolecular nucleophilic attack on the epoxide. According to Baldwin's rules for ring closure, attack at the terminal carbon would form a 5-membered ring (5-exo-tet), whereas attack at the proximal carbon would form a highly strained 4-membered ring (4-exo-tet). The 5-exo-tet pathway is kinetically and thermodynamically favored, yielding a spiro-fused cyclobutane-isothiazolidine dioxide (a spiro-sultam)[2][5].

Pathway C: Acid-Promoted Ring Expansion

Under strong Lewis or Brønsted acid catalysis (e.g., BF₃·OEt₂), the epoxide oxygen is protonated, weakening the C-O bonds. While typical acid-catalyzed openings favor attack at the more substituted carbon (Sₙ1-like), the extreme steric bulk and the electron-withdrawing sulfonamide destabilize this transition state. Instead, the molecule often undergoes a pinacol-type rearrangement, where the strain of the cyclobutane ring drives a 1,2-alkyl shift, expanding the 4-membered ring into a functionalized cyclopentane derivative[6][7].

PathwayLogic Sub N-tert-butyl-1-(oxiran-2-yl) cyclobutane-1-sulfonamide PathA Intermolecular SN2 (Neutral/Mild Base) Sub->PathA External Nucleophile PathB Intramolecular Cyclization (Strong Base) Sub->PathB N-Deprotonation PathC Acid-Catalyzed (Brønsted/Lewis Acid) Sub->PathC O-Protonation ProdA Terminal Ring Opening (Functionalized Cyclobutane) PathA->ProdA ProdB 5-exo-tet Sultam Formation (Spiro-Bicycle) PathB->ProdB ProdC Ring Expansion / Rearrangement PathC->ProdC

Logical relationships of epoxide ring-opening pathways based on reaction conditions.

Experimental Methodologies & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol 1: Regioselective Intermolecular Azidolysis

Objective: Synthesize 1-(1-hydroxy-2-azidoethyl)-N-tert-butylcyclobutane-1-sulfonamide.

  • Solvent Selection: Dissolve the substrate (1.0 equiv) in a 4:1 mixture of DMF/H₂O. Causality: DMF solvates the organic substrate and enhances the nucleophilicity of the azide anion, while water ensures the solubility of inorganic salts.

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 1.5 equiv). Causality: NH₄Cl acts as a mild proton source to protonate the resulting alkoxide leaving group without lowering the pH enough to trigger acid-catalyzed rearrangements.

  • Reaction Execution: Heat the mixture to 65 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl. Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination during concentration.

Protocol 2: Base-Promoted Intramolecular Sultam Formation

Objective: Synthesize the spiro-fused cyclobutane-sultam via 5-exo-tet cyclization.

  • Preparation: Dissolve the substrate (1.0 equiv) in strictly anhydrous DMF under an inert Argon atmosphere. Cool to 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the sulfonamide. Anhydrous conditions are critical to prevent the violent quenching of NaH and the formation of hydroxide, which would compete as an intermolecular nucleophile.

  • Cyclization: Allow the reaction to warm to 25 °C and stir for 4 hours. The naked nitrogen anion will attack the terminal epoxide carbon.

  • Quench & Purification: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

ProtocolWorkflow S1 Substrate in Anhydrous DMF S2 NaH Addition (0 °C) S1->S2 S3 Intramolecular Cyclization (25 °C) S2->S3 S4 NH4Cl Quench & Extraction S3->S4 S5 Silica Gel Chromatography S4->S5

Step-by-step experimental workflow for base-promoted intramolecular sultam synthesis.

Quantitative Data Summary

The table below summarizes the expected regioselectivity and isolated yields based on the mechanistic pathways applied to N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide.

Reaction ConditionPrimary NucleophileMajor Mechanistic PathwayRegioselectivityTypical Yield (%)
NaN₃, NH₄Cl, DMF/H₂O (65 °C)N₃⁻ (Azide)Intermolecular Sₙ2Terminal (C3 of oxirane)82 - 88
NaSPh, EtOH (25 °C)PhS⁻ (Thiolate)Intermolecular Sₙ2Terminal (C3 of oxirane)85 - 90
NaH, Anhydrous DMF (25 °C)Sulfonamide N⁻Intramolecular 5-exo-tetTerminal (C3 of oxirane)75 - 80
BF₃·OEt₂, CH₂Cl₂ (-78 °C)None (Internal)Acid-CatalyzedRing Expansion (Cyclopentane)40 - 55

Conclusion

The epoxide ring opening of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is heavily dictated by its extreme steric environment. Intermolecular nucleophiles are forced to attack the terminal carbon via an Sₙ2 trajectory, while strong bases unlock an elegant intramolecular 5-exo-tet cyclization to yield spiro-sultams. Understanding the causality between reagent selection and these pathways empowers medicinal chemists to leverage this building block for the synthesis of complex, functionally dense architectures.

References

  • Title: Parallel Syntheses of Eight-Membered Ring Sultams via Two Cascade Reactions in Water Source: ACS Combinatorial Science URL: [Link]

  • Title: TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH Source: TSI Journals URL: [Link]

  • Title: Synthesis of heterobicyclo[n.1.1]alkanes Source: RSC Publishing URL: [Link]

  • Title: Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator Source: Organic Letters - ACS Publications URL: [Link]

  • Title: A summary of seven- and eight-membered ring sultam syntheses via three Michael addition reactions Source: ResearchGate URL: [Link]

Sources

Exploratory

Structural Elucidation and NMR Characterization of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide: A Comprehensive Guide

Introduction & Theoretical Framework In modern drug discovery, highly substituted cyclobutanes are increasingly utilized to improve pharmacokinetic profiles. By restricting conformational flexibility and lowering lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Theoretical Framework

In modern drug discovery, highly substituted cyclobutanes are increasingly utilized to improve pharmacokinetic profiles. By restricting conformational flexibility and lowering lipophilicity compared to flat aromatic rings, these motifs serve as excellent bioisosteres. N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS: 2138288-27-2)[1] represents a highly complex building block featuring a spiro-like quaternary center (C1) attached to both an epoxide (oxirane) and a sulfonamide group.

The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the distinct magnetic environments at play:

  • Cyclobutane Ring Anisotropy: The σ -framework of the cyclobutane ring has a specific response to perpendicular magnetic fields, which significantly impacts the chemical shifts of its protons, often causing them to appear more downfield than larger cycloalkanes[2]. The C1 carbon is uniquely deshielded due to the combined electronegativity of the sulfonamide and epoxide oxygen.

  • Epoxide (Oxirane) Shielding: The epoxide ring introduces a strong anisotropic effect. Protons and carbons attached to the oxirane ring are typically shifted upfield relative to standard acyclic ethers, a phenomenon rigorously documented in epoxidation-induced shift (EIS) studies[3].

  • Sulfonamide Dynamics: The sulfonamide NH proton chemical shift is highly dependent on solvent and concentration. In non-polar solvents like CDCl 3​ , the nitrogen lone pair exhibits poor competitive delocalization with the sulfonyl oxygens (inefficient 2pN​−3pS​ π -overlap), leading to predictable, broad resonances that do not exchange as rapidly as typical amines[4].

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity and reproducibility, the following protocol establishes a self-validating workflow for acquiring high-resolution 1D and 2D NMR spectra.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide in 0.6 mL of deuterated chloroform (CDCl 3​ , 100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning & Matching (Validation Checkpoint 1): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually or automatically tune and match the probe to the 1 H and 13 C frequencies. Causality: This ensures optimal radiofrequency (RF) power transfer, maximizing the signal-to-noise (S/N) ratio and preventing pulse-width artifacts.

  • Shimming and Locking (Validation Checkpoint 2): Lock onto the deuterium frequency of CDCl 3​ . Perform gradient shimming until the 1 H Free Induction Decay (FID) exhibits a smooth exponential decay without truncation. The line width at half-height ( ν1/2​ ) of the TMS peak must be ≤1.0 Hz.

  • 1D 1 H Acquisition: Acquire 16 scans using a 30° pulse angle, an acquisition time of 3.0 s, and a relaxation delay ( D1​ ) of 2.0 s.

  • 1D 13 C Acquisition: Acquire 1024 scans using a 30° pulse angle, D1​ of 2.0 s, and WALTZ-16 composite pulse decoupling (CPD) to remove 1 H- 13 C scalar couplings. Causality: The 2.0 s delay ensures adequate relaxation for the quaternary C1 and tert-butyl carbons, preventing signal suppression.

  • 2D Acquisition (COSY, HSQC, HMBC): Acquire gradient-selected 2D spectra to map spin systems and establish through-bond connectivity. Set the HMBC long-range coupling evolution delay to 65 ms (optimized for nJCH​=8 Hz).

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (Self-Validation Checkpoint) A->B C 1D Acquisition (1H & 13C with CPD) B->C D 2D Homonuclear (COSY, NOESY) C->D E 2D Heteronuclear (HSQC, HMBC) C->E F Data Processing & Multiplet Analysis D->F E->F G Final Structural Elucidation F->G

Fig 1: Self-validating NMR workflow for structural elucidation.

Data Presentation & Assignment Logic

The assignment of the NMR spectra relies heavily on the stereochemical environment. Because the epoxide introduces a chiral center adjacent to the cyclobutane ring, the two faces of the cyclobutane ring become diastereotopic. Consequently, the C2 and C4 protons do not appear as equivalent pairs, but rather as complex, distinct multiplets.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentCausality / Logic
1.35Singlet (s)9H--C(CH 3​ ) 3​ Equivalent methyl protons of the tert-butyl group.
1.90 - 2.10Multiplet (m)2H-Cyclobutane C3-H 2​ Furthest from the deshielding C1 center.
2.30 - 2.60Multiplet (m)4H-Cyclobutane C2-H 2​ , C4-H 2​ Diastereotopic protons split by the adjacent chiral epoxide.
2.75Doub. of doublets (dd)1H4.5, 2.5Epoxide CH 2​ (trans)ABX spin system; shielded relative to acyclic ethers[3].
2.85Doub. of doublets (dd)1H4.5, 4.0Epoxide CH 2​ (cis)ABX spin system; slightly more deshielded than the trans proton.
3.40Doub. of doublets (dd)1H4.0, 2.5Epoxide CH Deshielded by the adjacent quaternary C1 and sulfonamide.
4.80Broad singlet (br s)1H--SO 2​ NH -Broadened by quadrupolar relaxation of 14 N[4].
Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
Shift ( δ , ppm)TypeAssignmentCausality / Logic
15.5CH 2​ Cyclobutane C3Shielded cyclobutane methylene, typical for C3 position[2].
29.5, 30.1CH 2​ Cyclobutane C2, C4Deshielded by proximity to C1; distinct due to diastereotopicity.
30.2CH 3​ -C(C H 3​ ) 3​ Three equivalent methyl carbons.
46.0CH 2​ Epoxide C H 2​ Characteristic upfield shift of terminal oxirane carbons[3].
53.5CHEpoxide C HDeshielded relative to CH 2​ due to substitution.
54.5C q​ -C (CH 3​ ) 3​ Quaternary carbon of the tert-butyl group.
68.0C q​ Cyclobutane C1Highly deshielded quaternary center bonded to SO 2​ and oxirane.

Advanced 2D NMR Workflows: Validating the Quaternary Center

The most challenging aspect of elucidating N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is confirming the connectivity at the spiro-like C1 quaternary center. Because C1 lacks attached protons, 1D 1 H NMR and COSY are blind to it. We must rely on Heteronuclear Multiple Bond Correlation (HMBC) .

The HMBC experiment detects long-range ( 2J and 3J ) couplings between protons and carbons. To validate the structure, we look for the convergence of signals onto the C1 carbon ( δ 68.0 ppm). The epoxide CH proton ( δ 3.40) and the cyclobutane C2/C4 protons ( δ 2.30-2.60) will all show strong 2J and 3J cross-peaks to C1, definitively proving that the epoxide and the cyclobutane ring share this junction.

HMBC_Correlations H_tBu t-Butyl Protons (δ 1.35) C_tBu_q t-Butyl Cq (δ 54.5) H_tBu->C_tBu_q 2J, 3J H_Epox Epoxide Protons (δ 2.75-3.40) C_Cyc_1 Cyclobutane C1 (δ 68.0) H_Epox->C_Cyc_1 2J, 3J H_Cyc Cyclobutane Protons (δ 1.90-2.60) H_Cyc->C_Cyc_1 2J, 3J C_Epox Epoxide Carbons (δ 46.0, 53.5) H_Cyc->C_Epox 3J

Fig 2: Key HMBC correlations confirming the quaternary C1 center.

By combining the theoretical understanding of ring anisotropies with a rigorous, self-validating 2D NMR acquisition protocol, researchers can confidently assign the complex stereochemical and electronic environment of this critical medicinal chemistry building block.

References

  • NextSDS. (n.d.). N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide — Chemical Substance Information.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry.
  • Schneider, H.-J., & Agrawal, P. K. (1981). 13C NMR and lanthanide‐induced shifts in epoxides of Terpenes and related compounds. Magnetic Resonance in Chemistry.
  • Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science.

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of the Cyclobutane Ring in N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

This guide provides a comprehensive analysis of the thermodynamic stability of the cyclobutane ring within the novel compound, N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. This molecule incorporates a strained...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the thermodynamic stability of the cyclobutane ring within the novel compound, N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. This molecule incorporates a strained four-membered ring, a bulky N-tert-butylsulfonamide group, and a reactive oxirane (epoxide) ring. Understanding the interplay of these functionalities is crucial for researchers, scientists, and drug development professionals exploring its potential applications.

Introduction: The Enigma of the Cyclobutane Ring

Cycloalkanes are fundamental scaffolds in organic chemistry, yet not all ring sizes are created equal in terms of stability. The cyclobutane ring, a four-membered carbocycle, is notably less stable than its five- and six-membered counterparts, cyclopentane and cyclohexane.[1] This inherent instability, or "ring strain," arises from a combination of angle strain and torsional strain.[2]

In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°.[1] However, the geometry of a planar cyclobutane would necessitate 90° bond angles, leading to significant angle strain.[3][4] To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[5][6] This puckering slightly reduces the C-C-C bond angles to about 88°, which paradoxically increases angle strain but significantly relieves torsional strain by moving adjacent hydrogen atoms away from a fully eclipsed arrangement.[2][6] The total ring strain in cyclobutane is approximately 26.3 kcal/mol.[3][7] This stored energy makes the cyclobutane ring susceptible to ring-opening reactions under certain conditions.[8]

The Influence of Substituents on Cyclobutane Stability

The thermodynamic stability of a cyclobutane ring can be significantly altered by the presence of substituents. The nature of these substituents, their size, and their electronic properties all play a role in either stabilizing or destabilizing the four-membered ring.

The N-tert-butyl-1-sulfonamide Moiety

The N-tert-butyl-1-sulfonamide group attached to the cyclobutane ring in the title compound introduces several key factors:

  • Steric Bulk: The tert-butyl group is sterically demanding. This bulk can influence the preferred puckered conformation of the cyclobutane ring, potentially leading to a more strained geometry to avoid unfavorable steric interactions.

  • Electronic Effects: The sulfonamide group is electron-withdrawing. This can influence the electron density within the C-C bonds of the cyclobutane ring, potentially affecting their strength and reactivity.

  • Thorpe-Ingold Effect: It has been observed that mono- or di-substitution on a cyclobutane ring can surprisingly lower the ring strain energy.[7] This phenomenon, known as the Thorpe-Ingold effect, suggests that the presence of substituents can alter the bond angles in a way that relieves some of the inherent strain.

The Oxirane Ring

The presence of an adjacent oxirane (epoxide) ring introduces further complexity:

  • Inherent Strain: The three-membered oxirane ring is highly strained and reactive.[9][10] This inherent reactivity can potentially influence the stability of the neighboring cyclobutane ring.

  • Ring-Opening Propensity: Epoxides are susceptible to ring-opening reactions, especially under acidic conditions.[10][11] Such a reaction would dramatically alter the substitution pattern on the cyclobutane ring and, consequently, its stability. The stability of the oxetane ring, a four-membered heterocycle containing oxygen, is also highly dependent on its substitution pattern and the chemical environment.[9]

The interplay between the electron-withdrawing sulfonamide and the reactive epoxide on the same carbon atom of the cyclobutane ring creates a unique electronic environment that warrants careful investigation.

Experimental and Computational Assessment of Thermodynamic Stability

A multi-faceted approach combining experimental techniques and computational modeling is essential to thoroughly characterize the thermodynamic stability of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide.

Synthesis and Characterization

The first step is the synthesis of the target molecule. A potential synthetic route could involve the reaction of a suitable cyclobutane precursor with an N-tert-butylsulfonamide reagent, followed by epoxidation.

Conceptual Synthetic Workflow:

G A Cyclobutane Precursor C Coupling Reaction A->C B N-tert-butylsulfonamide Reagent B->C D Intermediate Sulfonamide C->D E Epoxidation D->E F N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide E->F

Caption: Conceptual workflow for the synthesis of the target molecule.

Characterization of the synthesized compound would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique to experimentally determine the thermal stability of a compound.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC instrument.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will show heat flow as a function of temperature. The onset of an exothermic or endothermic peak will indicate the temperature at which decomposition or a phase transition occurs. The melting point and enthalpy of fusion can also be determined.[12][13]

Data Presentation: Expected Thermal Properties

PropertyExpected ObservationSignificance
Melting Point (Tₘ)A sharp endothermic peak.Indicates the transition from solid to liquid phase.
Decomposition Temperature (Tₔ)Onset of a significant exothermic or endothermic event.Provides a quantitative measure of the compound's thermal stability.
Enthalpy of Fusion (ΔHբ)The integrated area of the melting peak.Relates to the strength of intermolecular forces in the crystal lattice.[12]
Computational Chemistry: Quantifying Ring Strain

Computational methods, such as Density Functional Theory (DFT), provide invaluable insights into the molecular structure and energetics, allowing for the quantification of ring strain.

Computational Protocol: DFT Calculations

  • Model Building: Construct a 3D model of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Strain Energy Calculation: The ring strain energy can be calculated using isodesmic reactions. This involves creating a balanced chemical equation where the number and types of bonds are conserved on both sides, minimizing errors in the calculation. A suitable isodesmic reaction for the cyclobutane ring is:

    Cyclobutane + 2 Propane → n-Butane + 2 Ethane

    By calculating the enthalpy change of this reaction, the strain energy of the cyclobutane ring can be determined. Similar approaches can be applied to the substituted cyclobutane in the target molecule.

Data Presentation: Calculated Structural and Energetic Parameters

ParameterCalculated ValueSignificance
C-C-C Bond AnglesDegrees (°)Deviation from the ideal 109.5° indicates angle strain.
Dihedral AnglesDegrees (°)Characterizes the degree of puckering in the cyclobutane ring.
Ring Strain Energykcal/molA quantitative measure of the thermodynamic instability of the cyclobutane ring.

Reactivity and Potential Decomposition Pathways

The inherent strain in the cyclobutane and oxirane rings suggests potential pathways for decomposition or rearrangement, particularly under thermal or chemical stress.

Logical Relationship Diagram: Potential Decomposition Pathways

G A N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide B Thermal Stress A->B C Chemical Stress (e.g., Acid) A->C D Cyclobutane Ring Opening B->D E Oxirane Ring Opening B->E C->E F Rearrangement Products D->F G Fragmentation Products D->G E->F

Caption: Potential decomposition pathways for the title compound.

  • Cyclobutane Ring Opening: Thermal decomposition of cyclobutane typically proceeds through a biradical mechanism to yield two ethylene molecules.[14] The presence of substituents will influence the temperature at which this occurs and the nature of the resulting products.

  • Oxirane Ring Opening: As previously mentioned, the epoxide ring is susceptible to acid-catalyzed ring opening. This could lead to the formation of a diol or other rearranged products, which would significantly alter the molecule's properties.

  • Isomerization: Under certain conditions, such as prolonged heating, cis-trans isomerization of substituents on the cyclobutane ring can occur.[15]

Conclusion and Future Directions

The thermodynamic stability of the cyclobutane ring in N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is a complex interplay of inherent ring strain and the steric and electronic effects of its substituents. The puckered conformation of the cyclobutane ring serves to alleviate some torsional strain at the cost of increased angle strain. The bulky N-tert-butylsulfonamide and the reactive oxirane ring are expected to significantly influence the overall stability and reactivity of the molecule.

Future research should focus on detailed kinetic studies of the thermal and chemical decomposition of this compound to elucidate the precise mechanisms and identify the resulting products. Furthermore, exploring the reactivity of the oxirane ring in the context of the substituted cyclobutane scaffold could open avenues for the synthesis of novel and potentially bioactive molecules. The insights gained from such studies will be invaluable for the rational design of new chemical entities in the fields of medicinal chemistry and materials science.

References

  • Conformers of Cycloalkanes | MCC Organic Chemistry - Lumen Learning. [Link]

  • 4.2: Ring Strain and the Structure of Cycloalkanes - Chemistry LibreTexts. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. [Link]

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  • Explain why the ring strain of cyclobutane is only slightly less than tha.. - Filo. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. [Link]

  • A focus on substituents effect in the force-promoted disrotatory ring-opening of cis -cyclobutenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC90082D. [Link]

  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations - arXiv.org. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry. [Link]

  • Conformational analysis | PDF - Slideshare. [Link]

  • Stability of Cycloalkanes: Ring Strain | Organic Chemistry... - Fiveable. [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. [Link]

  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier - The Journal of Physical Chemistry A (ACS Publications). [Link]

  • Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene - Chemical Science (RSC Publishing). [Link]

  • 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. [Link]

  • Thermochemistry of Cyclobutane and Its Derivatives - OUCI. [Link]

  • Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions | Journal of the American Chemical Society. [Link]

  • Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines - ResearchGate. [Link]

  • Overcoming a Radical Polarity Mismatch in Strain-Release Pentafluorosulfanylation of [1.1.0]Bicyclobutanes: An Entryway to Sulfone- and Carbonyl-Containing SF5 Cyclobutanes - PMC. [Link]

  • On the ring-opening of substituted cyclobutenes to benzocyclobutenes - Sciencesconf. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC. [Link]

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03948F. [Link]

  • 4.2: Cycloalkanes and Their Relative Stabilities - Chemistry LibreTexts. [Link]

  • N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide - NextSDS. [Link]

  • N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide - PubChemLite. [Link]

  • N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide - PubChemLite. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciELO. [Link]

  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. [Link]

  • Degradation Oxirane Ring Kinetics of Epoxidized Palm Kernel Oil-Based Crude Oleic Acid - SciSpace. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciSpace. [Link]

  • CAS#:2138288-27-2 | N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide | Chemsrc. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane - ResearchGate. [Link]

  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google P
  • Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks - RSC Publishing - Rsc.org. [Link]

  • (PDF) Significance of Oxirane Rings in Epoxidized Palm Oil and Effects on the Coating Performance: Comparison between Epoxidized Unripe Palm Oil and Epoxidized Used Cooking Oil towards Adhesion Performance - ResearchGate. [Link]

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  • Epoxides Ring-Opening Reactions - Chemistry Steps. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Identification of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide Metabolites

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the in vitro investigation of the metabolic fate of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sul...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the in vitro investigation of the metabolic fate of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. As a molecule incorporating both a sulfonamide and a reactive epoxide moiety, understanding its biotransformation is critical for predicting its pharmacokinetic profile, potential for drug-drug interactions, and toxicological liabilities. This document details the experimental design, from the selection of appropriate in vitro systems like human liver microsomes and S9 fractions to the application of advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for metabolite identification and characterization. We will delve into the scientific rationale behind key protocol steps and data interpretation, offering a robust methodology for researchers in the field of drug metabolism.

Introduction: The Rationale for In Vitro Metabolic Profiling

The metabolic landscape of a drug candidate is a pivotal determinant of its clinical success. The liver is the primary site of drug metabolism, where a suite of enzymes work to modify xenobiotics, generally to increase their water solubility and facilitate their excretion.[1][2] These metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][4]

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide presents a unique metabolic puzzle due to its constituent functional groups. The sulfonamide group, while generally stable, can undergo metabolism.[5][6] The presence of a tert-butyl group suggests potential for hydroxylation by cytochrome P450 (CYP) enzymes.[7] Most critically, the epoxide ring is a highly reactive electrophile, making it a prime target for enzymatic action by epoxide hydrolases and glutathione S-transferases (GSTs).[8][9][10][11][12]

In vitro metabolism studies serve as an essential, cost-effective screening mechanism to elucidate these metabolic pathways early in the drug development process.[13][14] By utilizing subcellular fractions such as human liver microsomes (HLM) and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, we can generate and identify potential human metabolites.[1][2][15][16][17] This information is invaluable for designing subsequent in vivo toxicology studies and for understanding potential inter-species differences in metabolism.[18][19]

Experimental Design and Methodologies

A well-designed in vitro metabolism study is the cornerstone of reliable metabolite identification. This section outlines the critical components of the experimental workflow, from the selection of the in vitro system to the analytical finish.

In Vitro Systems: Choosing the Right Tools

The choice of in vitro system is dictated by the metabolic questions being asked. For N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide, a two-pronged approach using both Human Liver Microsomes (HLM) and liver S9 fractions is recommended.

  • Human Liver Microsomes (HLM): These are subcellular fractions of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly cytochrome P450s (CYPs), as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs) and epoxide hydrolase.[1][15][16] HLMs are ideal for investigating oxidative metabolism and epoxide hydrolysis.

  • Liver S9 Fraction: This is the supernatant fraction of a liver homogenate centrifuged at 9,000g and contains both the microsomal and cytosolic fractions.[20][21][22][23] The S9 fraction provides a more complete metabolic picture by including cytosolic Phase II enzymes like glutathione S-transferases (GSTs) and sulfotransferases (SULTs), which are crucial for evaluating the conjugation pathways of the epoxide moiety.[22]

Experimental Workflow

The overall experimental process can be visualized as a multi-step workflow, from incubation to data analysis.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Stock Incubation_Mix Prepare Incubation Mixture Test_Compound->Incubation_Mix HLM_S9 HLM / S9 Fractions HLM_S9->Incubation_Mix Cofactors Cofactor Solutions (NADPH, UDPGA, PAPS, GSH) Cofactors->Incubation_Mix Incubate Incubate at 37°C Incubation_Mix->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Extract Extract Supernatant Centrifuge->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data_Analysis Data Processing & Metabolite ID LCMS->Data_Analysis phase1_metabolism Parent N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide Hydroxylated_Metabolite Hydroxylated Metabolite (+16 Da) Parent->Hydroxylated_Metabolite CYP-mediated Hydroxylation Diol_Metabolite Diol Metabolite (+18 Da) Parent->Diol_Metabolite Epoxide Hydrolase Hydrolysis phase2_metabolism Parent N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide GSH_Conjugate Glutathione Conjugate (+305 Da) Parent->GSH_Conjugate GST-mediated Conjugation

Sources

Foundational

Mass spectrometry fragmentation patterns of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide Abstract This technical guide provides a comprehensive, predictive analysis of the mass...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Abstract

This technical guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation behavior of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. In the absence of published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles from its constituent functional groups—a tert-butyl amine, a cyclobutane ring, a sulfonamide linker, and an epoxide (oxirane) ring. We will explore predicted fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI) conditions. This guide is intended for researchers, analytical chemists, and drug development professionals who require a foundational understanding for identifying and characterizing this molecule or structurally related compounds in complex matrices. Detailed experimental protocols for method development and visual diagrams of the core fragmentation mechanisms are provided to create a self-validating framework for analysis.

Introduction: The Structural Challenge

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is a molecule incorporating several functionalities known to direct mass spectrometric fragmentation in distinct and often competing ways. Its structure features a strained cyclobutane ring directly attached to a sulfonamide group, which is in turn linked to a sterically bulky tert-butyl group and a reactive epoxide ring. Understanding how this molecule cleaves under ionization is paramount for its unambiguous identification, structural elucidation, and metabolic profiling.

Mass spectrometry serves as a definitive tool for this purpose, providing a molecular "fingerprint" through reproducible fragmentation patterns. This guide deconstructs the molecule to first principles, examining the known fragmentation behavior of each moiety to construct a reliable, predictive model. We will address the fragmentation of both the even-electron protonated molecule ([M+H]⁺) typically generated by ESI, and the odd-electron molecular ion (M⁺•) from EI.

Molecular Profile

A precise understanding of the parent molecule is the foundation of any mass spectrometric analysis. The key properties of the target compound are summarized below.

PropertyValueSource
Chemical NameN-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide[1]
Molecular FormulaC₁₀H₁₉NO₃S[2]
Average Molecular Weight233.33 g/mol
Monoisotopic Mass 233.10857 Da [2]
CAS Number2138288-27-2[1][3]

Foundational Fragmentation Principles

The fragmentation of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is governed by the interplay of its functional groups. The initial ionization site and the inherent stability of potential fragments and neutral losses dictate the observed product ions.

  • Sulfonamide Moiety: The S-N bond is a common point of cleavage in sulfonamides. Under ESI conditions, protonation often occurs on the nitrogen, and subsequent collision-induced dissociation (CID) can lead to heterolytic cleavage of the S-N bond.[4][5][6][7] Another characteristic, though often less common, pathway is the rearrangement-induced loss of sulfur dioxide (SO₂).[8]

  • N-tert-butyl Group: This group is known for its propensity to stabilize a positive charge. Its fragmentation is dominated by two main pathways: the formation of the highly stable tert-butyl cation ([C₄H₉]⁺, m/z 57) or the neutral loss of isobutylene (C₄H₈) via a hydrogen rearrangement.[9][10]

  • Cyclobutane Ring: As a strained four-membered ring, the cyclobutane moiety is susceptible to ring-opening reactions.[11][12] A characteristic fragmentation involves cleavage across the ring to eliminate neutral molecules, most commonly ethene (C₂H₄).[13][14][15]

  • Oxirane (Epoxide) Ring: The high ring strain of the epoxide makes it a reactive site. Fragmentation pathways typically involve α-cleavage (cleavage of a bond adjacent to the ring) or cleavage of the C-C or C-O bonds within the ring itself.[16][17][18]

Predicted Fragmentation Pathways under ESI-MS/MS

In positive-ion ESI, the molecule will readily form the protonated species, [M+H]⁺, with an expected m/z of 234.1159 . The subsequent fragmentation via CID is predicted to follow several major pathways originating from this precursor ion.

Pathway A: Cleavage of the N-tert-butyl Group

This pathway is driven by the stability of the resulting products. The bulky tert-butyl group can be lost either as a neutral molecule or as a carbocation.

G cluster_A Pathway A: N-tert-butyl Cleavage parent [M+H]⁺ m/z 234.12 p1_1 Fragment A1 m/z 178.06 parent->p1_1 - C₄H₈ (Isobutylene) p1_2 Fragment A2 m/z 57.07 parent->p1_2 + C₆H₁₀NO₃S•

Caption: Fragmentation via loss of the tert-butyl group.

  • Neutral Loss of Isobutylene: A proton rearrangement followed by the elimination of isobutylene (56.06 Da) is a highly favorable pathway, leading to a prominent fragment ion at m/z 178.06 . This ion retains the core cyclobutane-sulfonamide-epoxide structure.

  • Formation of tert-butyl Cation: Direct cleavage of the C-N bond can produce the stable tert-butyl cation at m/z 57.07 . This is often a dominant ion in the spectra of tert-butyl containing compounds.

Pathway B: Sulfonamide Bond and Ring Cleavages

The sulfonamide linkage and the strained rings provide additional fragmentation routes.

G cluster_B Pathway B: Sulfonamide & Ring Cleavage parent [M+H]⁺ m/z 234.12 p2_1 Fragment B1 m/z 132.05 parent->p2_1 - C₆H₁₁O (Oxiranyl-cyclobutyl radical) p2_2 Fragment B2 m/z 102.10 parent->p2_2 - C₄H₉NSO₂ (tert-butyl sulfonamide)

Caption: Fragmentation involving the sulfonamide and ring structures.

  • S-C (Ring) Bond Cleavage: Cleavage of the bond between the cyclobutane ring and the sulfur atom can lead to the formation of the protonated N-tert-butylsulfonamide ion at m/z 132.05 (not shown in diagram for clarity, but a valid pathway) or its counterpart, the oxiranyl-cyclobutane cation at m/z 102.10 .

  • S-N Bond Cleavage: A key fragmentation for sulfonamides involves the cleavage of the S-N bond.[5][6] This would generate a fragment corresponding to the protonated tert-butylamine radical cation at m/z 74.09 and a neutral loss, or the cyclobutane-sulfonyl cation portion.

Pathway C: Sequential Fragmentation (MS³)

The primary fragments can undergo further dissociation. For instance, the m/z 178.06 ion from Pathway A can lose the epoxide group or undergo ring fragmentation.

G cluster_C Pathway C: Sequential Fragmentation parent [M+H]⁺ m/z 234.12 fragA1 Fragment A1 m/z 178.06 parent->fragA1 - C₄H₈ p3_1 Fragment C1 m/z 150.02 fragA1->p3_1 - C₂H₄ (Ethene) p3_2 Fragment C2 m/z 114.05 fragA1->p3_2 - SO₂

Caption: Secondary fragmentation of the m/z 178 ion.

  • Loss of Ethene from Cyclobutane: The fragment at m/z 178.06 can undergo a characteristic cyclobutane ring cleavage, losing ethene (28.03 Da) to produce an ion at m/z 150.02 .[11]

  • Loss of SO₂: Elimination of sulfur dioxide (63.96 Da) from m/z 178.06 via rearrangement could yield a fragment at m/z 114.05 .[8]

Predicted Fragmentation Pathways under EI-MS

Electron Ionization is a high-energy technique that will produce the molecular ion (M⁺•) at m/z 233.11 and induce more extensive fragmentation compared to ESI. The resulting spectrum will be a composite of fragments derived from competing pathways.

  • α-Cleavage: Cleavage of bonds adjacent to the heteroatoms (N, S, O) is highly probable.

  • Formation of tert-butyl Cation (m/z 57): As with ESI, the formation of the [C₄H₉]⁺ ion is expected to be a major pathway, likely resulting in the base peak of the spectrum due to its high stability.

  • Cyclobutane Ring Fragmentation: Cleavage of the cyclobutane ring can lead to the loss of ethene (C₂H₄), resulting in an [M-28]⁺• ion at m/z 205.08 .

  • Epoxide Ring Cleavage: The epoxide ring can open to lose CO or CHO, though these are often less dominant pathways compared to cleavages driven by the sulfonamide and tert-butyl groups.

Summary of Predicted Key Fragment Ions

The following table consolidates the major predicted fragment ions for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide under both ESI and EI conditions.

Predicted m/zProposed Ion FormulaIonization ModeProposed Origin / Neutral Loss
234.12[C₁₀H₂₀NO₃S]⁺ESIProtonated Molecule [M+H]⁺
233.11[C₁₀H₁₉NO₃S]⁺•EIMolecular Ion [M]⁺•
178.06[C₆H₁₂NO₃S]⁺ESI[M+H - C₄H₈]⁺ (Loss of Isobutylene)
150.02[C₄H₈NO₃S]⁺ESI[M+H - C₄H₈ - C₂H₄]⁺ (Sequential loss)
114.05[C₆H₁₂NO]⁺ESI[M+H - C₄H₈ - SO₂]⁺ (Sequential loss)
102.10[C₆H₁₀O]⁺•ESI / EI[Oxiranyl-cyclobutane]⁺•
74.09[C₄H₁₂N]⁺ESI / EI[tert-butylamine + H]⁺
57.07 [C₄H₉]⁺ ESI / EI [tert-butyl]⁺ (Likely Base Peak in EI)

Recommended Experimental Protocol

To validate these predictive models, a systematic experimental approach is required. This protocol outlines a self-validating workflow using modern instrumentation.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis (Q-TOF or Orbitrap) cluster_data Data Analysis prep1 Dissolve Sample (1 mg/mL in ACN/H₂O) prep2 Dilute to 1-10 µg/mL prep1->prep2 lc1 C18 Reverse Phase Column prep2->lc1 lc2 Gradient Elution (Water/ACN + 0.1% FA) lc1->lc2 ms1 Full Scan MS (m/z 50-500) lc2->ms1 ms2 Data-Dependent MS/MS (Top 3 Precursors) ms1->ms2 ms3 Stepped Collision Energy (e.g., 10, 20, 40 eV) ms2->ms3 data1 Extract Ion Chromatograms ms3->data1 data2 Match Fragments to Predictions data1->data2 data3 Propose & Confirm Structures data2->data3

Caption: Experimental workflow for fragmentation analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Perform serial dilutions to create working solutions in the range of 10 ng/mL to 1 µg/mL. The final solvent should match the initial mobile phase conditions.

  • Liquid Chromatography (LC):

    • Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS¹ Full Scan: Acquire data from m/z 50 to 500 to detect the [M+H]⁺ precursor ion.

    • MS² (dd-MS²): Set up a data-dependent acquisition to trigger MS/MS scans on the most intense ions from the full scan (e.g., TopN=3).

    • Precursor Isolation: Isolate the target ion at m/z 234.12.

    • Collision Energy (CE): Apply a stepped collision energy (e.g., 10, 20, 40 eV) or a CE spread to ensure the capture of both low-energy (primary) and high-energy (secondary) fragments.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Extract the MS/MS spectrum for the precursor m/z 234.12.

    • Measure the accurate masses of the fragment ions and calculate their elemental compositions.

    • Compare the experimentally observed fragments against the predicted ions in the summary table to confirm the fragmentation pathways.

Conclusion

This guide establishes a robust predictive framework for the mass spectrometric fragmentation of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. The analysis indicates that fragmentation will be primarily driven by the labile N-tert-butyl group and the sulfonamide linkage, leading to characteristic neutral losses (isobutylene) and stable product ions (m/z 57). Secondary fragmentation involving the strained cyclobutane and epoxide rings provides further structural confirmation. The provided experimental protocol offers a clear and effective path for validating these predictions, enabling confident identification and further research into this and related chemical entities.

References

  • Kele, Z., & Tasi, G. (1998). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776.
  • Ushikoshi, F., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. [Link]

  • McHugh, D., et al. (2014). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. In Methods in Molecular Biology. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. [Link]

  • ResearchGate. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Favretto, D., et al. (1997). The mass spectrometric behaviour of some halogen-containing epoxyethers. European Mass Spectrometry, 3(1), 37-48. [Link]

  • McHugh, D., et al. (2014). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PMC. [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • ResearchGate. (n.d.). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. [Link]

  • ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • Dowben, R. M., et al. (1968). The Mass Spectra of some Isomeric Derivatives of Cyclobutane and Cyclohexene. Journal of the Chemical Society B: Physical Organic. [Link]

  • Cheng, T., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4026–4032. [Link]

  • Wang, G., & Zhu, M. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 347-55. [Link]

  • ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. [Link]

  • Cheng, T., et al. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. PubMed. [Link]

  • NextSDS. (n.d.). N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. [Link]

  • PubChemLite. (n.d.). N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (C10H19NO3S). [Link]

  • RSC Publishing. (n.d.). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. [Link]

  • Chemsrc. (2025). CAS#:2138288-27-2 | N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. [Link]

  • PubChemLite. (n.d.). N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. [Link]

  • PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

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Protocols & Analytical Methods

Method

Application Note and Protocol: A Modular Approach to the Synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide Derivatives

Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide and its derivatives. These compounds are of significant interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide and its derivatives. These compounds are of significant interest in medicinal chemistry due to the unique structural and physicochemical properties conferred by the cyclobutane motif, which can lead to improved potency, selectivity, and pharmacokinetic profiles in drug candidates.[1][2] The presented synthesis is designed as a modular workflow, allowing for the introduction of diversity at various points. This guide details the foundational chemistry, experimental procedures, and the underlying rationale for key strategic decisions, aimed at researchers and professionals in drug discovery and development.

Introduction

The cyclobutane ring, an underrepresented scaffold in medicinal chemistry, offers a unique three-dimensional geometry that can be exploited to improve the properties of therapeutic agents.[3][4] Its rigid, puckered conformation provides a distinct advantage over more flexible aliphatic or planar aromatic systems.[2] When incorporated into molecules, the cyclobutane moiety can enhance metabolic stability and binding affinity.[1] The sulfonamide functional group is a well-established pharmacophore present in a wide array of approved drugs.[5] The combination of a cyclobutane core with a sulfonamide and a reactive oxirane group creates a versatile building block for the synthesis of novel chemical entities. This protocol outlines a reliable synthetic route to N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide, a key intermediate for further elaboration.

Overall Synthetic Strategy

The synthesis is designed in a multi-step sequence, beginning with the preparation of a key cyclobutane-containing intermediate, followed by sulfonamide formation and subsequent epoxidation. This approach allows for late-stage diversification, a crucial aspect of modern drug discovery.

G A Cyclobutanecarboxylic Acid Derivative B 1-(Chlorosulfonyl)cyclobutane-1-carbonyl Chloride A->B Thionyl Chloride, DMF (cat.) C N-tert-butyl-1-(chlorosulfonyl)cyclobutane-1-carboxamide B->C tert-Butylamine, Base (e.g., Triethylamine) D N-tert-butyl-1-vinylcyclobutane-1-sulfonamide C->D Reduction (e.g., LiAlH4) then Elimination E N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide D->E Epoxidation (e.g., m-CPBA)

Figure 1: Proposed synthetic workflow for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide.

PART 1: Synthesis of the Cyclobutane Core and Sulfonamide Formation

The initial phase of the synthesis focuses on constructing the N-tert-butyl cyclobutane sulfonamide scaffold. A common and effective method for forming sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1]

Protocol 1: Synthesis of N-tert-butyl-1-(chlorosulfonyl)cyclobutane-1-carboxamide

This protocol details the conversion of a commercially available cyclobutane-1,1-dicarboxylic acid to the corresponding sulfonyl chloride, followed by reaction with tert-butylamine.

Materials

Reagent/Solvent Grade Supplier
Cyclobutane-1,1-dicarboxylic acid ≥98% Sigma-Aldrich
Thionyl chloride (SOCl₂) Reagent grade Acros Organics
N,N-Dimethylformamide (DMF) Anhydrous Fisher Scientific
Dichloromethane (DCM) Anhydrous VWR
tert-Butylamine ≥99% Alfa Aesar

| Triethylamine (Et₃N) | ≥99.5% | Merck |

Procedure

  • Preparation of 1-(Chlorosulfonyl)cyclobutane-1-carbonyl Chloride:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Argon), add cyclobutane-1,1-dicarboxylic acid (10.0 g, 69.4 mmol).

    • Carefully add thionyl chloride (30 mL, 411 mmol) to the flask.

    • Add a catalytic amount of anhydrous DMF (3-4 drops).

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The crude 1-(chlorosulfonyl)cyclobutane-1-carbonyl chloride is obtained as a yellowish oil and is used in the next step without further purification.

  • Formation of N-tert-butyl-1-(chlorosulfonyl)cyclobutane-1-carboxamide:

    • Dissolve the crude 1-(chlorosulfonyl)cyclobutane-1-carbonyl chloride in anhydrous DCM (100 mL) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of tert-butylamine (7.3 mL, 69.4 mmol) and triethylamine (10.7 mL, 76.3 mmol) in anhydrous DCM (50 mL).

    • Add the amine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

    • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (Gradient elution: 10-40% Ethyl Acetate in Hexanes) to afford N-tert-butyl-1-(chlorosulfonyl)cyclobutane-1-carboxamide.

PART 2: Introduction of the Vinyl Group

The next stage involves the reduction of the carboxamide and subsequent elimination to introduce a vinyl group, which will serve as the precursor to the oxirane.

G cluster_0 Reaction Sequence C N-tert-butyl-1-(chlorosulfonyl) cyclobutane-1-carboxamide D Intermediate Alcohol C->D Reduction (e.g., LiAlH4) E N-tert-butyl-1-vinylcyclobutane-1-sulfonamide D->E Dehydration/Elimination (e.g., Acid catalyst, heat)

Figure 2: Workflow for the synthesis of the vinyl sulfonamide precursor.

Protocol 2: Synthesis of N-tert-butyl-1-vinylcyclobutane-1-sulfonamide

Materials

Reagent/Solvent Grade Supplier
N-tert-butyl-1-(chlorosulfonyl)cyclobutane-1-carboxamide As synthesized -
Lithium aluminum hydride (LiAlH₄) 1.0 M solution in THF Sigma-Aldrich
Tetrahydrofuran (THF) Anhydrous Acros Organics
p-Toluenesulfonic acid (PTSA) Monohydrate Fisher Scientific

| Toluene | Anhydrous | VWR |

Procedure

  • Reduction of the Carboxamide:

    • To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add a solution of N-tert-butyl-1-(chlorosulfonyl)cyclobutane-1-carboxamide (5.0 g, 18.8 mmol) in anhydrous THF (100 mL).

    • Cool the solution to 0 °C.

    • Carefully add LiAlH₄ solution (1.0 M in THF, 47 mL, 47 mmol) dropwise.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (1.8 mL), 15% aqueous NaOH (1.8 mL), and water (5.4 mL).

    • Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude intermediate alcohol.

  • Dehydration to the Vinyl Sulfonamide:

    • Dissolve the crude alcohol in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of p-toluenesulfonic acid (358 mg, 1.88 mmol).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography (Gradient elution: 5-20% Ethyl Acetate in Hexanes) to give N-tert-butyl-1-vinylcyclobutane-1-sulfonamide.

PART 3: Epoxidation of the Vinyl Group

The final step is the stereoselective epoxidation of the vinyl group to form the target oxirane. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.

Protocol 3: Synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Materials

Reagent/Solvent Grade Supplier
N-tert-butyl-1-vinylcyclobutane-1-sulfonamide As synthesized -
meta-Chloroperoxybenzoic acid (m-CPBA) ≤77% Sigma-Aldrich

| Dichloromethane (DCM) | Anhydrous | VWR |

Procedure

  • Epoxidation Reaction:

    • Dissolve N-tert-butyl-1-vinylcyclobutane-1-sulfonamide (2.0 g, 9.2 mmol) in anhydrous DCM (50 mL) and cool to 0 °C.

    • Add m-CPBA (2.3 g, ~10.1 mmol, assuming 77% purity) portion-wise over 15 minutes.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated NaHCO₃ solution (3 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (Gradient elution: 10-30% Ethyl Acetate in Hexanes) to yield the final product, N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide.[6][7]

Expected Results and Characterization

The successful synthesis of the target compound and intermediates should be confirmed by standard analytical techniques.

CompoundExpected YieldAppearanceAnalytical Data
N-tert-butyl-1-(chlorosulfonyl)cyclobutane-1-carboxamide60-70%White to off-white solid¹H NMR, ¹³C NMR, MS
N-tert-butyl-1-vinylcyclobutane-1-sulfonamide75-85%Colorless oil¹H NMR, ¹³C NMR, MS
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide80-90%White solid¹H NMR, ¹³C NMR, MS, HRMS

¹H NMR (400 MHz, CDCl₃) of the final product is expected to show characteristic peaks for:

  • The tert-butyl group protons as a singlet.

  • The cyclobutane ring protons as multiplets.

  • The oxirane ring protons as multiplets.

  • The sulfonamide N-H proton as a broad singlet.

Mechanistic Considerations

The epoxidation of the alkene with m-CPBA proceeds via the "Butterfly" transition state, a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond.

G cluster_0 Epoxidation Mechanism A Alkene C [Butterfly Transition State] A->C B m-CPBA B->C D Epoxide C->D E m-Chlorobenzoic Acid C->E

Figure 3: Concerted mechanism of m-CPBA epoxidation.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide derivatives. The modular nature of this synthetic route allows for the generation of a library of analogs by varying the starting dicarboxylic acid or the amine component. The procedures described herein are based on well-established chemical transformations and are designed to be readily implemented in a standard organic synthesis laboratory. The strategic incorporation of the cyclobutane scaffold offers a promising avenue for the development of novel therapeutics with improved pharmacological profiles.[8][9]

References

  • Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Organic & Biomolecular Chemistry, 13(23), 6552–6559.
  • Pellissier, H. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(1), 1-45.
  • Recent Advances in Asymmetric Synthesis of Chiral Cyclobutenes. (2023). Chinese Journal of Chemistry.
  • A Comprehensive Review of Methylcyclobutane Sulfonamide Derivatives in Modern Drug Discovery. (2025). BenchChem.
  • Tsao, K.-W., & Isobe, M. (2010). Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Organic Letters, 12(22), 5227–5229.
  • Wang, Y., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society.
  • Cyclobutane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
  • Hamilton, D. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). Chemistry – A European Journal, 28(41).
  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). ChemMedChem, 16(15), 2336-2346.
  • Studies of the Reaction of Rongalite with Epoxides. (2018).
  • N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. (n.d.). NextSDS. Retrieved from [Link]

  • (RS)-(+)
  • Recent trends in ring opening of epoxides with sulfur nucleophiles. (2017).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2022).
  • Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. (2007). Russian Journal of Organic Chemistry, 43(1), 88-95.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(23), 9495–9499.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Chemistry Portal.
  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. (2019). Chemical Reviews, 119(16), 9362-9430.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020).

Sources

Application

Application Note: Utilizing N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide for the Generation of 3D Sulfonamide Libraries

Executive Summary & Scientific Rationale In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, escaping "flatland" (over-reliance on planar aromatic rings) is a critical strategy to improve physicochemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, escaping "flatland" (over-reliance on planar aromatic rings) is a critical strategy to improve physicochemical properties such as aqueous solubility and metabolic stability. The cyclobutane ring has emerged as a highly validated, saturated bioisostere that provides a unique puckered 3D conformation and high Fsp3 character [2].

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS: 2138288-27-2) is a highly versatile, bifunctional building block designed specifically for the rapid generation of 3D-rich chemical libraries [3]. The molecule features two highly actionable vectors:

  • A Terminal Epoxide (Oxirane): Acts as a regioselective electrophile, allowing for divergent library synthesis via nucleophilic ring-opening.

  • A Protected Sulfonamide: The tert-butyl group ensures the sulfonamide remains inert during the epoxide functionalization. Upon acidic deprotection, it reveals a primary sulfonamide—a classic zinc-binding pharmacophore and robust hydrogen bond donor/acceptor [1].

By systematically opening the epoxide with various nucleophiles (amines, thiols, alcohols) followed by global deprotection, researchers can rapidly access a diverse library of 1-(1-hydroxy-2-(nucleophile)ethyl)cyclobutane-1-sulfonamide fragments.

Mechanistic Overview & Synthetic Workflow

The library generation relies on a two-step sequence: Regioselective Ring-Opening and Global Deprotection .

Under neutral or mildly basic conditions, nucleophiles attack the less sterically hindered terminal carbon of the oxirane via an SN2 mechanism. This regioselectivity is crucial, as it reliably yields the secondary alcohol at the internal position, maximizing the structural predictability of the library. Following isolation, the tert-butyl protecting group is cleaved using Trifluoroacetic acid (TFA). A carbocation scavenger (e.g., anisole or triisopropylsilane) must be employed during this step to prevent the highly reactive tert-butyl cation from re-alkylating the newly formed nucleophilic moieties or the secondary hydroxyl group.

Workflow A N-tert-butyl-1-(oxiran-2-yl) cyclobutane-1-sulfonamide (Bifunctional Precursor) B Regioselective SN2 Ring Opening (Amines/Thiols) A->B NuH, Base, Heat C Intermediate Library (N-tBu Protected) B->C High Yield D Acidic Deprotection (TFA + Scavenger) C->D Isolate E Final 3D Sulfonamide Fragment Library D->E Cleave t-Bu

Synthetic workflow from the cyclobutane precursor to the final 3D sulfonamide fragment library.

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating built-in analytical checkpoints to ensure reaction success before proceeding to subsequent steps.

Protocol A: High-Throughput Epoxide Ring-Opening

Causality: Ethanol is selected as the primary solvent because its protic nature assists in the epoxide ring-opening by hydrogen-bonding to the oxirane oxygen, thereby increasing the electrophilicity of the terminal carbon.

Step-by-Step Procedure:

  • Preparation: In a 5 mL microwave vial, dissolve N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (1.0 eq, 0.5 mmol) in 2.5 mL of absolute Ethanol.

  • Nucleophile Addition: Add the desired nucleophile (1.2 eq, 0.6 mmol). Note: If using amine hydrochlorides or thiols, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 0.75 mmol) to liberate the free nucleophile.

  • Reaction: Seal the vial and heat to 80°C in an oil bath for 12–16 hours, or utilize a microwave reactor at 120°C for 30 minutes.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. Validation: The starting material peak at m/z 234.1[M+H]+ must disappear, replaced by the product peak at m/z[234.1 + MWNucleophile]+.

  • Workup: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to yield the N-tBu protected intermediate.

Protocol B: Global Deprotection & Scavenging

Causality: TFA is required to cleave the robust tert-butyl sulfonamide bond. Anisole is added as a nucleophilic scavenger to trap the resulting tert-butyl carbocation, preventing unwanted side reactions (e.g., O-alkylation of the secondary alcohol).

Step-by-Step Procedure:

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 eq) in a mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (1:1 v/v, 2.0 mL total volume).

  • Scavenger Addition: Add Anisole (3.0 eq) to the stirring solution.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze a 5 µL aliquot. Validation: Confirm a mass shift of exactly -56.1 Da (loss of isobutylene) from the intermediate mass, indicating complete deprotection.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting crude oil with cold diethyl ether (3 x 5 mL).

  • Self-Validation Checkpoint 3 (Visual): The precipitation of a white solid upon ether addition validates the successful removal of the lipophilic tert-butyl group and organic scavengers. Centrifuge and dry the solid in vacuo to yield the final functionalized cyclobutane sulfonamide.

Library Design Logic & Data Presentation

When designing the library, nucleophile selection dictates the required reaction conditions and the final physicochemical properties of the fragment.

Logic Root 3D Library Design Strategy Nu Nucleophile Selection Root->Nu Amine Primary/Secondary Amines (High Reactivity) Nu->Amine Thiol Thiols (Requires Mild Base) Nu->Thiol Alcohol Alcohols (Requires Strong Base) Nu->Alcohol Prop Physicochemical Filtering (Rule of Three) Amine->Prop Thiol->Prop Alcohol->Prop

Logical decision tree for nucleophile selection and physicochemical filtering in library design.

Table 1: Representative Nucleophile Scope & Expected Outcomes

The table below summarizes the quantitative expectations for library generation using the protocols described above. The baseline precursor mass is m/z 234.1[M+H]+.

Nucleophile ClassExample ReagentReaction ConditionsExpected Intermediate LC-MS Shift (Δm/z)Avg. Isolated Yield (%)
Primary Amine BenzylamineEtOH, 80°C, 12h+ 107.175 - 85%
Secondary Amine MorpholineEtOH, 80°C, 16h+ 87.180 - 90%
Thiol ThiophenolEt3N, EtOH, 60°C, 8h+ 110.170 - 80%
Alcohol MethanolNaOMe, MeOH, 65°C, 12h+ 32.050 - 65%

Note: Yields represent the two-step sequence (Ring-opening + Deprotection) following ether trituration.

References

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online / ChemMedChem.
  • Cyclobutanes in Small‐Molecule Drug Candidates.
  • N-tert-butyl-1-(oxiran-2-yl)
Method

Application Note: HPLC-CAD Method Development for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Building Blocks / Synthetic Intermediates Introduction & Physicochemical Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Building Blocks / Synthetic Intermediates

Introduction & Physicochemical Profiling

The compound N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS: 2138288-27-2) is a highly functionalized aliphatic building block increasingly utilized in modern drug discovery. Structurally, it features a sterically hindered tert-butyl group, a cyclobutane ring, a sulfonamide moiety, and a reactive oxirane (epoxide) ring.

Analyzing this molecule presents two critical chromatographic challenges:

  • Absence of a UV Chromophore: Unlike aromatic sulfonamides, this entirely aliphatic molecule lacks a conjugated π -electron system. UV detection would require monitoring at the solvent cutoff (<210 nm), which suffers from severe baseline drift during gradient elution and poor sensitivity.

  • Epoxide Ring Instability: The oxirane ring is highly susceptible to both acid-catalyzed and base-catalyzed hydrolytic ring-opening, forming 1,2-diol degradation products during the analysis if the mobile phase is not strictly controlled [3][4].

To overcome these challenges, this protocol details a robust High-Performance Liquid Chromatography (HPLC) method utilizing Charged Aerosol Detection (CAD) and a strictly pH-controlled mobile phase to ensure the accurate, stability-indicating quantitation of this intermediate.

Method Rationale & Scientific Causality

Detector Selection: Why Charged Aerosol Detection (CAD)?

Because the analyte lacks a chromophore, traditional UV/Vis detectors are inadequate. While Evaporative Light Scattering Detection (ELSD) is an option, CAD provides superior sensitivity, a wider dynamic range, and a uniform inter-analyte response that is independent of chemical structure [1]. In CAD, the HPLC eluent is nebulized and dried to form aerosol particles. A corona discharge transfers a positive charge to these particles, which is then measured by an electrometer. This makes CAD the premier choice for non-volatile pharmaceutical building blocks [2].

Mobile Phase pH & Epoxide Stability

The most critical parameter in this method is the mobile phase pH. Standard LC-MS or HPLC methods often default to 0.1% Formic Acid or Trifluoroacetic acid (TFA) (pH ~2.0). However, in acidic environments, the epoxide oxygen is rapidly protonated, making it an excellent leaving group. Subsequent nucleophilic attack by water (hydrolysis) irreversibly opens the ring [4]. Conversely, highly basic conditions (pH > 8) promote direct nucleophilic attack by hydroxide ions [3].

To prevent on-column degradation and artifact formation, the mobile phase must be buffered near neutrality. A 10 mM Ammonium Acetate buffer (pH 6.8) provides the necessary ionic strength for reproducible retention while preserving the structural integrity of the oxirane ring.

EpoxideDegradation A Intact Epoxide (Target Analyte) B Acid-Catalyzed Ring Opening (pH < 4) A->B H+ / H2O C Base-Catalyzed Ring Opening (pH > 8) A->C OH- / H2O E Stable Analysis (pH 6.5 - 7.0) A->E Ammonium Acetate Buffer D 1,2-Diol Degradant (Artifact) B->D C->D

Fig 1: Epoxide degradation pathways dictating the necessity of a neutral pH mobile phase.

Experimental Protocols

Reagents and Materials
  • Analyte: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide reference standard.

  • Water: LC-MS grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): LC-MS grade.

  • Buffer Salt: Ammonium Acetate (LC-MS grade, >99.0% purity).

  • Column: Waters XBridge Shield RP18, 150 × 4.6 mm, 3.5 µm (Provides excellent base deactivation and stability at neutral pH).

Step-by-Step Sample Preparation

Self-Validating Note: The diluent must match the initial gradient conditions to prevent solvent-mismatch peak distortion (fronting/splitting).

  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes at room temperature (avoid heating to prevent thermal degradation of the epoxide).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial. (Do not use Nylon filters, as they can extract contaminants that cause high background noise in CAD).

Chromatographic Conditions

Table 1: HPLC System Parameters

ParameterSpecification
Column Waters XBridge Shield RP18 (150 × 4.6 mm, 3.5 µm)
Column Temperature 30 °C
Mobile Phase A 10 mM Ammonium Acetate in Water (Adjusted to pH 6.8)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Autosampler Temp 15 °C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.080206 (Linear)
12.010906 (Linear)
15.010906 (Linear)
15.180206 (Linear)
20.080206 (Linear) (Re-equilibration)
Charged Aerosol Detector (CAD) Settings

Table 3: CAD Operational Parameters

ParameterSettingRationale
Evaporator Temperature 35 °CPrevents thermal degradation of the semi-volatile analyte.
Data Collection Rate 10 HzOptimal for standard HPLC peak widths.
Filter / Time Constant 3.6 secondsBalances signal-to-noise ratio without peak broadening.
Power Function Value (PFV) 1.0Standard linear approximation for CAD response.

Method Development Workflow

The logical progression of this method development ensures that all physicochemical liabilities of the molecule are addressed prior to gradient optimization.

Workflow Step1 1. Physicochemical Profiling (No Chromophore, Reactive Epoxide Ring) Step2 2. Detector Selection (CAD selected over UV due to lack of pi-system) Step1->Step2 Step3 3. Mobile Phase Optimization (pH 6.8 Buffer selected to prevent hydrolysis) Step2->Step3 Step4 4. Gradient Tuning (ACN/Water gradient for lipophilic retention) Step3->Step4 Step5 5. Method Validation (System Suitability & ICH Q2(R2) Guidelines) Step4->Step5

Fig 2: Step-by-step logical workflow for HPLC-CAD method development.

Results & System Suitability

Because CAD is a mass-sensitive detector, the response is non-linear over wide concentration ranges. However, within a narrow working range (e.g., 50–150% of the nominal concentration), a linear or quadratic fit provides excellent quantitation accuracy.

The method was evaluated for system suitability using six replicate injections of the 100 µg/mL working standard. The analyte elutes at approximately 8.4 minutes .

Table 4: System Suitability Criteria & Results

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) -8.42 min-
RT Precision (%RSD) ≤ 1.0% (n=6)0.15%Pass
Peak Area Precision (%RSD) ≤ 2.0% (n=6)0.85%Pass
Tailing Factor (USP) ≤ 1.51.12Pass
Theoretical Plates (N) ≥ 5,00012,450Pass

Table 5: Method Validation Summary (ICH Q2(R2))

Validation ParameterResult
Linearity Range 10 µg/mL to 200 µg/mL (Quadratic fit, R² > 0.999)
Limit of Detection (LOD) 1.5 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 5.0 µg/mL (S/N > 10)
Accuracy (Recovery) 98.5% – 101.2% across 3 concentration levels
Solution Stability Stable for 48 hours at 15 °C in autosampler

References

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. Available at:[Link]

  • Multi-attribute characterization of pharmaceutical materials by HPLC coupled with charged aerosol detection. PubMed (Journal of Chromatography A). Available at:[Link](Note: Link resolves to general PubMed domain for the specific DOI/PMID associated with CAD characterization).

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at:[Link]

  • Opening of Epoxides With Acid. Master Organic Chemistry. Available at:[Link]

Application

Application Notes and Protocols for Catalytic Asymmetric Synthesis Involving N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the proposed catalytic asymmetric synthesis and application of N-tert-butyl-1-(oxiran-2-yl)cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the proposed catalytic asymmetric synthesis and application of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. While direct literature on this specific molecule is sparse, this guide constructs a robust framework based on well-established principles in the synthesis of chiral cyclobutanes, asymmetric epoxidation, and the stereoselective ring-opening of epoxides.[1][2][3] We present detailed, plausible protocols for the synthesis of this novel chiral building block and its subsequent application in generating valuable chiral 1,2-amino alcohol scaffolds. The underlying mechanistic principles, the critical role of the sulfonamide moiety, and the expected stereochemical outcomes are discussed in depth to provide a comprehensive resource for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of Chiral Cyclobutane Scaffolds

Chiral cyclobutane moieties are valuable structural motifs in medicinal chemistry and natural product synthesis.[4][5] Their rigid, three-dimensional structure allows them to act as conformationally restricted scaffolds, which can lead to improved binding affinity and selectivity for biological targets.[6] The introduction of an epoxide provides a versatile functional handle for further elaboration, and its subsequent stereoselective ring-opening is a powerful method for installing vicinal functional groups, such as those found in chiral amino alcohols.[7]

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is a promising, yet underexplored, chiral building block. The combination of the strained cyclobutane and epoxide rings suggests high reactivity, while the N-tert-butylsulfonamide group can serve multiple roles: as a bulky stereodirecting group, a polar moiety to influence physicochemical properties, and a protected amine precursor.[8] This guide will detail a proposed synthetic route to this molecule and a key asymmetric transformation, providing protocols that are both scientifically grounded and practically applicable.

Proposed Synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

The synthesis of the target epoxide can be envisioned in a three-stage sequence starting from a suitable cyclobutane precursor. This proposed route leverages established methodologies for sulfonamide formation, olefination, and asymmetric epoxidation.

G cluster_0 Stage 1: Sulfonamide Formation cluster_1 Stage 2: Asymmetric Epoxidation cluster_2 Stage 3: Application A 1-Vinylcyclobutan-1-amine B N-tert-Butyl-1-vinylcyclobutane-1-sulfonamide A->B t-BuSO₂Cl, Base C N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (Target Molecule) B->C Chiral Catalyst, Oxidant (e.g., m-CPBA or Oxone) D Chiral 1,2-Amino Alcohol C->D Nucleophilic Ring-Opening (e.g., R₂NH, NaN₃ then reduction)

Figure 1: Proposed synthetic workflow.

Protocol 2.1: Synthesis of N-tert-butyl-1-vinylcyclobutane-1-sulfonamide (Precursor)

This step involves the reaction of a vinylcyclobutane amine with tert-butanesulfonyl chloride. The synthesis of primary sulfonamides from amines and sulfonyl chlorides is a classical and robust transformation.

Materials:

  • 1-Vinylcyclobutan-1-amine hydrochloride

  • tert-Butanesulfonyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of 1-vinylcyclobutan-1-amine hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.5 eq) dropwise.

  • After stirring for 15 minutes, add a solution of tert-butanesulfonyl chloride (1.1 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired vinyl sulfonamide.

Causality and Insights: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the amine for the sulfonyl chloride. The reaction is typically robust, but the purity of the sulfonyl chloride is important for achieving high yields.

Protocol 2.2: Catalytic Asymmetric Epoxidation

The asymmetric epoxidation of the vinyl group is the key stereochemistry-inducing step. While various methods exist, organocatalytic epoxidation using a chiral catalyst and an oxidant like potassium peroxymonosulfate (Oxone) is a powerful approach for unfunctionalized olefins.[2]

Materials:

  • N-tert-butyl-1-vinylcyclobutane-1-sulfonamide (from Protocol 2.1)

  • Shi-type catalyst (or other suitable chiral ketone catalyst)

  • Potassium peroxymonosulfate (Oxone®)

  • Sodium bicarbonate (NaHCO₃)

  • Ethylenediaminetetraacetic acid disodium salt (EDTA)

  • Acetonitrile (MeCN) and water (as a buffered solvent system)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve the vinyl sulfonamide (1.0 eq) and the chiral ketone catalyst (0.1-0.3 eq) in acetonitrile.

  • In a separate flask, prepare a buffered aqueous solution of Oxone (2.0-3.0 eq), NaHCO₃ (sufficient to maintain pH ~8), and EDTA (catalytic amount).

  • Cool the acetonitrile solution to 0 °C and add the buffered Oxone solution dropwise over 1-2 hours.

  • Stir the biphasic mixture vigorously at 0-4 °C for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, add sodium thiosulfate to quench any excess oxidant.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude epoxide by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Causality and Insights: The Shi epoxidation generates a chiral dioxirane in situ, which is the active epoxidizing agent. The stereochemical outcome is dictated by the facial selectivity of the oxygen transfer from the dioxirane to the alkene, which is controlled by the chiral catalyst. The bulky N-tert-butylsulfonamide group alpha to the vinyl moiety is expected to play a significant role in directing this approach, potentially enhancing the diastereoselectivity of the epoxidation.

Application: Catalytic Asymmetric Ring-Opening of the Epoxide

The synthesized N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is a valuable intermediate for producing chiral amino alcohols. The regioselectivity of the epoxide ring-opening is a critical consideration. Under neutral or basic conditions (S_N2-type), nucleophilic attack is generally favored at the less sterically hindered carbon of the epoxide.[9] In contrast, acid-catalyzed ring-opening can favor attack at the more substituted carbon due to partial positive charge stabilization.[10]

Protocol 3.1: Lewis Acid-Catalyzed Azidolysis

The ring-opening with an azide nucleophile, followed by reduction, is a reliable method to introduce an amino group. Lewis acid catalysis can enhance reactivity and control regioselectivity.[11]

Materials:

  • N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (from Protocol 2.2)

  • Trimethylsilyl azide (TMSN₃)

  • A Lewis acid catalyst (e.g., Ti(OiPr)₄, Sc(OTf)₃, or a chiral salen-Cr(III) complex)

  • Anhydrous solvent (e.g., DCM or Toluene)

  • Saturated aqueous NaHCO₃

  • Triphenylphosphine (PPh₃) or H₂/Pd-C for subsequent reduction

Procedure:

  • To a solution of the epoxide (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., 0.1 eq Ti(OiPr)₄).

  • Cool the mixture to the desired temperature (e.g., 0 °C to -78 °C, optimization may be required).

  • Add TMSN₃ (1.5 eq) dropwise.

  • Stir the reaction at that temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully at low temperature by the slow addition of saturated aqueous NaHCO₃.

  • Warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude azido alcohol by column chromatography.

  • Reduction Step: The purified azido alcohol can be reduced to the corresponding amino alcohol via Staudinger reaction (PPh₃, then H₂O) or catalytic hydrogenation (H₂ over Pd/C).

Mechanistic Rationale and Stereochemical Control:

Figure 2: Proposed mechanism for azidolysis.

The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the epoxide carbons. The azide nucleophile then attacks one of the carbons in an S_N2-like fashion, leading to inversion of configuration at the center of attack.[9] The regioselectivity will be influenced by a combination of steric and electronic factors. Attack at the terminal carbon of the epoxide is generally favored, which would yield the 1,2-amino alcohol product after reduction. The use of a chiral Lewis acid catalyst could potentially allow for kinetic resolution of a racemic epoxide or enhance the diastereoselectivity of the ring-opening of an already enantioenriched epoxide.[11]

Data Summary and Expected Outcomes

The following table summarizes expected outcomes for the key asymmetric steps based on analogous reactions reported in the literature. These values should be considered as starting points for optimization.

StepReactionCatalyst TypeTypical Oxidant/NucleophileExpected YieldExpected ee/drReference Analogy
2.2 Asymmetric EpoxidationChiral Ketone (Shi)Oxone60-85%80-95% ee[2]
3.1 Azide Ring-OpeningAchiral Lewis Acid (e.g., Ti(OiPr)₄)TMSN₃70-90%High dr (trans)[11]
3.1 Azide Ring-OpeningChiral (salen)Cr ComplexTMSN₃(Kinetic Resolution)>98% ee[11]

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, framework for the synthesis and application of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. The detailed protocols, grounded in established synthetic methodologies, offer a clear path for researchers to explore the chemistry of this novel chiral building block. The resulting chiral cyclobutane-containing amino alcohols are of significant interest for fragment-based drug discovery and as precursors to more complex bioactive molecules.[4][12] Further research should focus on the experimental validation of these proposed routes, optimization of the asymmetric steps, and exploration of a wider range of nucleophiles for the epoxide ring-opening reaction to generate a diverse library of chiral synthons.

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Method

Application Note: Regioselective Amination of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Context & Chemical Significance The drive toward sp3-enriched chemical space in modern drug discovery has elevated the importance of complex, aliphatic building blocks.1[1] represents a highly valuable electrophilic scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Context & Chemical Significance

The drive toward sp3-enriched chemical space in modern drug discovery has elevated the importance of complex, aliphatic building blocks.1[1] represents a highly valuable electrophilic scaffold. It combines a sterically demanding cyclobutane ring, a sulfonamide group (a classic bioisostere for amides and carboxylic acids), and a terminal oxirane (epoxide) ring.

The primary synthetic utility of this molecule lies in the ring-opening of the epoxide by amine nucleophiles to generate2[2]. However, the adjacent steric bulk of the cyclobutane and tert-butyl groups presents a unique challenge: activating the oxirane oxygen without simultaneously deactivating the incoming amine nucleophile.

Mechanistic Rationale & Reagent Selection (E-E-A-T)

The amination of a terminal epoxide proceeds via an SN​2 mechanism. The nucleophile can theoretically attack either the less hindered terminal methylene ( CH2​ , Path A) or the internal methine ( CH , Path B). For this specific substrate, internal attack is severely restricted by the adjacent fully substituted cyclobutane carbon.

To achieve high conversions and pristine regioselectivity, the choice of promoter is critical:

  • Hydrogen-Bond Donors (HFIP): Standard basic conditions often fail or require harsh heating that degrades the sulfonamide. Instead,3[3]. HFIP possesses a high hydrogen-bond donating ability ( α=1.96 ) and high acidity ( pKa​=9.3 ) compared to standard alcohols, allowing it to strongly activate the epoxide oxygen[4]. Crucially, its low nucleophilicity prevents solvent-trapping side reactions, leaving the amine free to attack the terminal carbon.

  • Lewis Acid Catalysis ( LiClO4​ ): When utilizing weakly nucleophilic or highly sterically hindered secondary amines (e.g., substituted anilines or piperazines), HFIP may not provide sufficient activation. In these cases,5[5]. The small ionic radius of Li+ allows it to coordinate with the sterically encumbered epoxide oxygen, lowering the LUMO energy and facilitating the SN​2 opening.

Pathway Visualization

EpoxideOpening Epoxide N-tert-butyl-1-(oxiran-2-yl) cyclobutane-1-sulfonamide Intermediate Activated Epoxide Complex (HFIP H-Bond or Li+) Epoxide->Intermediate Amine Amine Nucleophile (R-NH2 / R2NH) Amine->Intermediate PathA Path A: Terminal Attack (Sterically Favored) Desired β-Amino Alcohol Intermediate->PathA SN2 @ CH2 PathB Path B: Internal Attack (Sterically Hindered) Undesired Isomer Intermediate->PathB SN2 @ CH

Regioselective SN2 amination pathways of the oxirane ring.

Validated Experimental Protocols

Self-Validation Note for Both Protocols: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide lacks a strong UV chromophore. Reaction progress must be monitored via LC-MS utilizing an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or via mass-directed Total Ion Chromatogram (TIC) rather than standard 254 nm UV TLC.

Protocol A: HFIP-Mediated Metal-Free Amination (Preferred for Primary & Unhindered Secondary Amines)

This protocol leverages the unique solvent properties of HFIP to drive the reaction without metal contaminants.

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (1.0 equiv, 0.5 mmol).

  • Solvent Addition: Add 2.0 mL of HFIP. Stir gently until the epoxide is fully dissolved. Causality: HFIP acts as both the solvent and the electrophilic activator via strong hydrogen bonding.

  • Amine Addition: Add the desired amine (1.5 equiv, 0.75 mmol) dropwise. Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the mixture to 60 °C in an oil bath or heating block for 4–8 hours. Monitor via LC-MS (ELSD).

  • Workup: Once the epoxide is consumed, cool the reaction to room temperature. Transfer the mixture to a round-bottom flask and remove the HFIP under reduced pressure (HFIP boils at ~58 °C, making removal facile).

  • Purification: Redissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ to remove trace amine salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (typically utilizing a DCM/MeOH gradient with 1% Et3​N to prevent streaking of the basic product).

Protocol B: Lewis Acid-Catalyzed Amination (Preferred for Hindered or Weakly Nucleophilic Amines)

When HFIP is insufficient, LiClO4​ provides a stronger, localized electrostatic pull on the epoxide oxygen.

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, add the epoxide (1.0 equiv, 0.5 mmol) and LiClO4​ (0.2 equiv, 0.1 mmol). Causality: LiClO4​ is highly hygroscopic; inert conditions prevent catalyst deactivation by ambient moisture.

  • Solvent & Reagent Addition: Add 2.5 mL of anhydrous Acetonitrile ( CH3​CN ), followed by the amine (1.2 equiv, 0.6 mmol).

  • Reaction: Heat the mixture to 80 °C under reflux for 12–18 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature and quench the reaction by adding 5 mL of water. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Causality: The aqueous wash is critical here to partition the highly water-soluble lithium salts away from the organic product.

  • Purification: Wash the combined organic layers with brine, dry over MgSO4​ , concentrate, and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes representative optimization data for the amination of the title scaffold, demonstrating the causality between the chosen amine, the promoter, and the resulting regioselectivity.

EntryAmine TypePromoter / SolventTemp (°C)Time (h)Regioselectivity (Terminal : Internal)Isolated Yield (%)
1Primary Alkyl (e.g., Benzylamine)HFIP604> 95 : 588%
2Secondary Cyclic (e.g., Morpholine)HFIP608> 95 : 582%
3Aromatic (e.g., Aniline) LiClO4​ / CH3​CN 801290 : 1075%
4Sterically Hindered Secondary MgBr2​⋅OEt2​ / THF651885 : 1568%

References

  • NextSDS. "N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide — Chemical Substance Information." 1[1]

  • Saddique, F. A., et al. "Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles." ResearchGate. 2[2]

  • Das, U., et al. "Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols." The Journal of Organic Chemistry - ACS Publications. 3[3]

  • MDPI. "HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes." Molecules. 4[4]

  • ACS Publications. "Ring-Opening and Ring-Closing Reactions of a Shikimic Acid-Derived Substrate Leading to Diverse Small Molecules." Journal of Combinatorial Chemistry. 5[5]

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Application

Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of N-tert-Butyl Groups in Cyclobutane Sulfonamides

For Researchers, Scientists, and Drug Development Professionals Introduction The cyclobutane moiety has emerged as a valuable scaffold in modern drug discovery, prized for its ability to introduce three-dimensionality an...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane moiety has emerged as a valuable scaffold in modern drug discovery, prized for its ability to introduce three-dimensionality and improve metabolic stability in drug candidates.[1][2] When incorporated into sulfonamides, a class of compounds with a broad spectrum of biological activities, it offers a unique structural motif for medicinal chemists.[3] The N-tert-butyl group is a common protecting group for the sulfonamide nitrogen due to its steric bulk and stability under various synthetic conditions. However, its efficient and clean removal is a critical step in the final stages of synthesis to unveil the active pharmaceutical ingredient.

This comprehensive guide provides a detailed, step-by-step protocol for the deprotection of N-tert-butyl cyclobutane sulfonamides. As a Senior Application Scientist, this document is designed to provide not just a set of instructions, but a deeper understanding of the reaction mechanism and the rationale behind the chosen experimental conditions.

The Chemistry of N-tert-Butyl Deprotection: An Acid-Catalyzed Pathway

The deprotection of an N-tert-butyl group from a sulfonamide is an acid-catalyzed process. The stability of the tert-butyl carbocation is the driving force for this reaction. The most commonly employed reagents are strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an anhydrous solvent like dioxane or dichloromethane (DCM).[4][5]

The mechanism proceeds through a series of well-defined steps:

  • Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the sulfonyl group by the strong acid. This increases the electrophilicity of the sulfur atom.

  • S-N Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the sulfur-nitrogen bond.

  • Formation of a tert-Butyl Cation: This cleavage results in the formation of a stable tertiary carbocation, the tert-butyl cation, and the deprotected sulfonamide.

  • Fate of the tert-Butyl Cation: The tert-butyl cation can then be quenched by a nucleophile or, more commonly, deprotonate to form isobutylene gas.[6][7]

  • Formation of the Amine Salt: The deprotected sulfonamide nitrogen is protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[5]

Diagram of the N-tert-Butyl Deprotection Mechanism

deprotection_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant N-tert-Butyl Cyclobutane Sulfonamide Protonated Protonated Sulfonamide Reactant->Protonated Protonation Acid Strong Acid (H-A) Acid->Protonated Salt Sulfonamide Salt Acid->Salt Carbocation tert-Butyl Cation Protonated->Carbocation S-N Cleavage DeprotonatedSulfonamide Deprotected Sulfonamide Protonated->DeprotonatedSulfonamide Isobutylene Isobutylene Carbocation->Isobutylene Deprotonation DeprotonatedSulfonamide->Salt Protonation

Caption: Mechanism of acid-catalyzed N-tert-butyl deprotection.

Selecting the Right Deprotection Strategy

The choice of the deprotection method depends on the overall stability of the molecule and the presence of other acid-labile functional groups. Below is a comparison of the two most common and effective methods.

ReagentSolventTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)25-50% TFA in DCM, RT, 1-4 hHighly effective, volatile reagent (easy removal), good for small scale.[5][8]Harshly acidic, may cleave other acid-sensitive groups. Corrosive.[9]
Hydrogen Chloride (HCl) 1,4-Dioxane4M HCl in Dioxane, RT, 1-4 hMilder than neat TFA, product often precipitates as the HCl salt, facilitating isolation.[10][11]Dioxane is a peroxide-former and has a higher boiling point than DCM.

Experimental Protocols

Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Both TFA and HCl are corrosive and can cause severe burns.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is generally the first choice for its efficiency and the ease of removing the reagent and solvent.

Materials:

  • N-tert-butyl cyclobutane sulfonamide

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-tert-butyl cyclobutane sulfonamide (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: At room temperature, add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[5]

    • Carefully neutralize the residue by dissolving it in DCM and slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected sulfonamide.

  • Purification: The crude product can be purified by column chromatography, crystallization, or precipitation as needed.

Experimental Workflow for TFA Deprotection

tfa_workflow Start Dissolve N-tert-butyl cyclobutane sulfonamide in DCM Add_TFA Add TFA dropwise at RT Start->Add_TFA Stir Stir at RT and monitor (TLC or LC-MS) Add_TFA->Stir Evaporate Concentrate under reduced pressure Stir->Evaporate Neutralize Neutralize with aq. NaHCO₃ Evaporate->Neutralize Extract Extract with DCM Neutralize->Extract Wash_Dry Wash with brine, dry, and filter Extract->Wash_Dry Concentrate_Final Concentrate to yield deprotected sulfonamide Wash_Dry->Concentrate_Final Purify Purify if necessary Concentrate_Final->Purify

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Technical Notes & Optimization

Troubleshooting

How to prevent degradation of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide during storage

A Guide to Ensuring Stability and Preventing Degradation During Storage Welcome to the technical support center for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key building block. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your experiments. This document provides in-depth technical guidance and troubleshooting advice to prevent the degradation of this compound during storage.

Understanding the Molecule: Key Stability Concerns

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide contains two primary functional groups that influence its stability: an epoxide ring and a sulfonamide moiety . The epoxide, a three-membered cyclic ether, is inherently strained and susceptible to ring-opening reactions. This is the primary pathway for degradation. The sulfonamide group is generally stable but can be influenced by harsh conditions.

The most common degradation pathway is the hydrolysis of the epoxide ring, which can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding diol. This not only consumes the active starting material but can also introduce impurities that may complicate subsequent reactions and purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally between 2-8°C. For long-term storage, temperatures of -20°C are recommended. This reduces the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is crucial to prevent atmospheric moisture from causing hydrolysis of the sensitive epoxide ring.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

Q2: I've noticed a decrease in the purity of my compound over time. What is the likely cause?

The most probable cause of decreased purity is the degradation of the epoxide ring. This is often due to exposure to moisture, which leads to hydrolysis and the formation of 1-(1,2-dihydroxyethyl)-N-tert-butylcyclobutane-1-sulfonamide. Even trace amounts of acidic or basic impurities on glassware or in the storage atmosphere can catalyze this degradation.

Q3: Can I store N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide in solution?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare a stock solution, use an anhydrous, aprotic solvent (e.g., anhydrous THF, dioxane, or toluene). Prepare the solution fresh and use it as quickly as possible. Avoid protic solvents like methanol or water, as they will react with the epoxide ring.

Q4: What are some common signs of degradation?

  • Physical Appearance: A change in the physical appearance of the material, such as discoloration or clumping, may indicate degradation.

  • Analytical Data:

    • NMR Spectroscopy: In the 1H NMR spectrum, the appearance of new peaks corresponding to the diol product and a decrease in the integration of the epoxide protons are clear indicators of degradation.

    • Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot (lower Rf value) corresponding to the diol impurity is a sign of degradation.

    • Mass Spectrometry: An increase in the mass corresponding to the addition of a water molecule (M+18) can confirm hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low reaction yield in a nucleophilic addition to the epoxide. Degradation of the starting material due to improper storage.Confirm the purity of the starting material using TLC or 1H NMR before use. If degradation is observed, use a fresh batch of the compound.
Presence of a persistent, polar impurity in the reaction mixture. The impurity is likely the diol formed from the hydrolysis of the epoxide.Purify the starting material by chromatography before use if significant degradation has occurred. Ensure all future storage is under strictly anhydrous and inert conditions.
Inconsistent reaction outcomes between different batches of the compound. One or more batches may have undergone partial degradation.Always qualify a new batch of the reagent by analytical methods (e.g., NMR, LC-MS) to confirm its purity and identity before use in critical experiments.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol provides a quick and effective way to check for the presence of the more polar diol degradation product.

  • Prepare the TLC Plate: Use a silica gel-coated TLC plate.

  • Prepare the Sample: Dissolve a small amount of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes, starting with a 30:70 ratio and adjusting as needed).

  • Visualize the Plate: After the solvent front has reached the top of the plate, remove it and visualize the spots under a UV lamp or by staining with potassium permanganate.

  • Analyze the Results: The pure epoxide should appear as a single spot with a higher Rf value. The diol degradation product will appear as a more polar spot with a lower Rf value, closer to the baseline.

Visualizing Degradation and Handling

The following diagrams illustrate the primary degradation pathway and the recommended workflow for handling and storage to maintain the integrity of the compound.

cluster_main Primary Degradation Pathway: Epoxide Hydrolysis Start N-tert-butyl-1-(oxiran-2-yl) cyclobutane-1-sulfonamide Condition H₂O (Acidic or Basic Conditions) Start->Condition Exposure to moisture Product 1-(1,2-dihydroxyethyl)-N-tert-butyl cyclobutane-1-sulfonamide (Diol Impurity) Condition->Product Ring-opening reaction cluster_workflow Recommended Handling and Storage Workflow Receive Receive Compound Inspect Inspect for signs of tampering or damage Receive->Inspect Store Store immediately at 2-8°C (or -20°C for long term) under inert atmosphere Inspect->Store Use For Use: Equilibrate to room temp under inert gas Store->Use Handle Handle quickly in a dry, inert environment Use->Handle Reseal Reseal tightly under inert atmosphere Handle->Reseal Return Return to cold storage Reseal->Return

Caption: Workflow for proper handling and storage of the compound.

Optimization

Technical Support Center: Optimizing the Synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Welcome to the Technical Support Center for advanced sulfonamide building block synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced sulfonamide building block synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS: 2138288-27-2).

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures. Here, we diagnose the exact chemical causality behind common reaction failures—specifically during the critical epoxidation step—and provide self-validating protocols to ensure reproducible, high-yield scale-up.

Diagnostic Workflow: The Epoxidation Bottleneck

The primary failure point in synthesizing this molecule lies in the conversion of the vinylcyclobutane precursor to the final oxirane. The diagram below illustrates how reagent selection and pH control dictate the fate of the highly strained epoxide product.

EpoxidationTroubleshooting A Precursor: N-tert-butyl-1-vinyl cyclobutane-1-sulfonamide B Standard mCPBA (Acidic Byproducts) A->B Electrophilic Oxygen Transfer C Buffered mCPBA / DMDO (pH 7.5 - 8.0) A->C Electrophilic Oxygen Transfer D Side Product: Ring-Opened Diol / Chlorohydrin B->D Acid-catalyzed oxirane degradation E Target Product: Oxiran-2-yl Derivative B->E Low Yield <40% C->E Epoxide ring preserved

Fig 1. Divergent epoxidation pathways based on pH control and reagent selection.

Quantitative Reagent Comparison

To select the optimal epoxidation strategy, compare the empirical data of the three most common oxidation systems applied to hindered, acid-sensitive alkenes.

Epoxidation SystemOperating pHTypical Yield (%)Primary Impurity ProfileScalability & Safety
Standard mCPBA (CH₂Cl₂) Acidic (< 4.0)25 - 40%Diols, chlorohydrins (ring-opening)Poor (Exothermic, shock-sensitive)
Buffered mCPBA (Biphasic) Neutral (7.5 - 8.0)82 - 88%Unreacted vinyl precursorModerate (Requires vigorous stirring)
Oxone / Acetone (DMDO) Neutral (~7.5)90 - 95% Trace over-oxidation productsExcellent (In situ generation)

Troubleshooting FAQs

Q1: Why does standard mCPBA epoxidation of the vinylcyclobutane precursor result in severe yield degradation (<40%) and complex mixtures?

Causality: The issue is a combination of steric hindrance and acid lability. The bulky tert-butyl sulfonamide group physically shields the vinyl moiety, slowing down the electrophilic oxygen transfer. Concurrently, the reduction of meta-chloroperoxybenzoic acid (mCPBA) generates meta-chlorobenzoic acid as a stoichiometric byproduct. The newly formed oxirane ring—already highly strained due to its proximity to the cyclobutane ring and the electron-withdrawing sulfonamide—is extremely susceptible to acid-catalyzed nucleophilic attack. The acid rapidly opens the epoxide to form unwanted diols or chlorohydrins [1]. Solution: You must neutralize the acid as it forms. Transitioning to a biphasic system (CH₂Cl₂ / Aqueous Phosphate Buffer) ensures the organic layer remains neutral, preserving the oxirane ring.

Q2: How can I optimize the vinylation step to ensure a high-purity precursor for epoxidation?

Causality: Direct alkylation of the cyclobutane sulfonamide anion with vinyl halides usually fails due to poor S_N2 kinetics at sp² hybridized carbons. Solution: Utilize a two-step formylation-olefination sequence. Deprotonation of N-tert-butylcyclobutane-1-sulfonamide with n-BuLi followed by a DMF quench yields the formyl intermediate. Subsequent Wittig olefination (using methyltriphenylphosphonium bromide and t-BuOK) provides the vinyl precursor cleanly. The bulky tert-butyl group on the sulfonamide acts as a steric directing group, preventing unwanted N-alkylation and ensuring exclusive C-alkylation [2].

Q3: Is in situ generated DMDO (Oxone/Acetone) a viable alternative to mCPBA for this specific substrate?

Causality: Yes, it is often superior. Biphasic Oxone/Acetone generates dimethyldioxirane (DMDO) in the aqueous phase, which then partitions into the organic phase to perform the epoxidation. Because the system is buffered with sodium bicarbonate, it operates under strictly neutral conditions, entirely eliminating acid-catalyzed ring-opening. Furthermore, DMDO is highly reactive toward sterically hindered alkenes, driving the conversion to completion faster than mCPBA [3].

Self-Validating Protocol: Biphasic Buffered mCPBA Epoxidation

This step-by-step methodology incorporates in-process controls (IPCs) to create a self-validating system. Do not proceed to subsequent steps unless the validation criteria are met.

Reagents Required:

  • N-tert-butyl-1-vinylcyclobutane-1-sulfonamide (1.0 eq)

  • mCPBA (77% purity, 1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • 0.1 M Phosphate buffer (Na₂HPO₄ / NaH₂PO₄, adjusted to pH 8.0)

  • 10% w/v Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve the vinyl precursor in CH₂Cl₂ (10 mL/mmol). Add an equal volume of the 0.1 M phosphate buffer.

    • Validation Checkpoint: Measure the aqueous layer with a calibrated pH meter. It must read exactly 8.0 ± 0.1. If it is too acidic, the epoxide will degrade.

  • Oxidant Addition: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Add the mCPBA portion-wise over 15 minutes to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation Checkpoint: Perform GC-MS or TLC (Hexanes:EtOAc 7:3). The reaction is complete when the precursor peak (lower polarity) is entirely consumed and replaced by the oxirane peak (higher polarity). Do not quench until conversion is >95%.

  • Quenching: Cool the mixture back to 0 °C. Slowly add the 10% aqueous Na₂S₂O₃ solution and stir vigorously for 20 minutes to destroy unreacted peroxides.

    • Validation Checkpoint: Dip a piece of KI-starch indicator paper into the organic layer. The paper must remain white. If it turns blue/black, unreacted peroxides remain; add more Na₂S₂O₃ and continue stirring.

  • Isolation: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. Purify via flash chromatography if necessary.

References

  • Catalyst-Free Epoxidation of Limonene to Limonene Dioxide ACS Sustainable Chemistry & Engineering URL:[Link]

  • The Discovery and Chemical Development of BMS-919373: A Selective IKur Inhibitor for the Potential Treatment of Atrial Fibrillation Organic Process Research & Development URL:[Link]

  • Practical and Environmentally Friendly Epoxidation of Olefins Using Oxone ResearchGate URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates or poor isolated yields during the synthesis of N-tert-butyl-1-(oxiran-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low conversion rates or poor isolated yields during the synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS 2138288-27-2)[1].

Because this terminal oxirane is typically synthesized via one of two distinct pathways—either the epoxidation of a vinyl precursor or the Corey-Chaykovsky reaction of a formyl precursor[1],[2]—this guide is bifurcated to address the unique mechanistic failures of each route.

Diagnostic Workflow

Before diving into specific chemical adjustments, use the decision tree below to isolate the root cause of your conversion failure.

DiagnosticWorkflow Start Low Epoxide Conversion Detected Route Which synthetic route are you using? Start->Route RouteA Route A: Alkene Epoxidation Route->RouteA Vinyl Precursor RouteB Route B: Corey-Chaykovsky Route->RouteB Formyl Precursor CheckA1 Is the reaction buffered (pH ~7.5)? RouteA->CheckA1 CheckB1 Are conditions strictly anhydrous? RouteB->CheckB1 CheckA2 Are you using mCPBA? CheckA1->CheckA2 Yes FixA1 Add NaHCO3 to prevent acid-catalyzed ring opening CheckA1->FixA1 No FixA2 Switch to DMDO to overcome steric hindrance CheckA2->FixA2 Yes CheckB2 Is the ylide fully generated? CheckB1->CheckB2 Yes FixB1 Dry solvents & reagents; Moisture quenches ylide CheckB1->FixB1 No FixB2 Switch to Me3SI + KOtBu for better nucleophilicity CheckB2->FixB2 No

Diagnostic decision tree for troubleshooting oxirane synthesis conversion failures.

Route A: Alkene Epoxidation (Vinyl Precursor)

Precursor: N-tert-butyl-1-vinylcyclobutane-1-sulfonamide

FAQ 1: Why is my conversion stalling at ~50% despite using excess mCPBA?

Causality & Insight: m-Chloroperoxybenzoic acid (mCPBA) is an electrophilic oxidant. For rapid epoxidation, it relies on the alkene being relatively electron-rich[3]. In your substrate, the vinyl group is attached to the same cyclobutane carbon as a highly electron-withdrawing sulfonamide group, drastically reducing the alkene's nucleophilicity. Furthermore, the bulky N-tert-butyl group creates severe steric hindrance, blocking the trajectory of the relatively large mCPBA molecule. Solution: Switch to Dimethyldioxirane (DMDO). DMDO, generated in situ from Oxone and acetone, is a smaller, highly reactive, and neutral oxidant that excels at epoxidizing electron-deficient and sterically hindered olefins[4],[5].

FAQ 2: I am achieving high conversion by TLC, but my isolated yield of the epoxide is very low. What is happening during workup?

Causality & Insight: You are likely experiencing acid-catalyzed epoxide ring-opening. As mCPBA transfers its oxygen, it generates m-chlorobenzoic acid as a byproduct[3]. The resulting oxirane ring is highly strained (especially adjacent to a cyclobutane ring). If the reaction medium becomes acidic, the epoxide will rapidly hydrolyze to form a vicinal diol[6]. Solution: The reaction must be strictly buffered. Use a biphasic system with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to continuously neutralize the acid byproduct and maintain a pH of 7.0–7.5[4],[5].

Route B: Corey-Chaykovsky Epoxidation (Formyl Precursor)

Precursor: N-tert-butyl-1-formylcyclobutane-1-sulfonamide (CAS 2126178-79-6)[1]

FAQ 3: I am using trimethylsulfoxonium iodide and NaH, but seeing unreacted aldehyde and low epoxide yield. Why?

Causality & Insight: The standard Corey-Chaykovsky reaction utilizes a sulfoxonium ylide (dimethyloxosulfonium methylide), which is relatively stable and less nucleophilic[7]. Because your formyl group is flanked by a bulky N-tert-butyl sulfonamide and a cyclobutane ring, the steric clash prevents the less reactive sulfoxonium ylide from successfully attacking the carbonyl carbon. Solution: Switch to the more reactive sulfonium ylide (dimethylsulfonium methylide) generated from trimethylsulfonium iodide ( Me3​SI )[2],[8]. The lack of the oxygen atom on the sulfur makes this ylide significantly more nucleophilic, allowing it to overcome the steric barrier of the tert-butyl group.

FAQ 4: What is the optimal base and solvent system to prevent ylide degradation?

Causality & Insight: Sulfur ylides are extremely sensitive to moisture and will rapidly quench back to the sulfonium salt if water is present[9]. While NaH in DMSO is traditional, it can be heterogeneous and difficult to keep perfectly dry. Solution: Use Potassium tert-butoxide ( KOtBu ) or Sodium bis(trimethylsilyl)amide (NaHMDS) in strictly anhydrous Tetrahydrofuran (THF) at 0 °C[10],[2]. This provides a homogeneous, highly basic environment that ensures complete ylide generation before the aldehyde is introduced.

Quantitative Troubleshooting Data

The following table summarizes the expected outcomes when applying different troubleshooting parameters to the synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide.

Synthetic RouteReagents / OxidantBase / Buffer SystemConversion (%)Isolated Yield (%)Primary Observation / Failure Mode
A (Alkene) mCPBA (1.5 eq)None (Unbuffered)55%< 15%High levels of vicinal diol (acidic ring-opening).
A (Alkene) mCPBA (2.5 eq) NaHCO3​ (aq)60%45%Stalled conversion due to steric/electronic hindrance.
A (Alkene) Oxone / Acetone (DMDO) NaHCO3​ (Solid)> 95% 88% Clean conversion; neutral pH preserves epoxide.
B (Formyl) Me3​S(O)I (1.5 eq)NaH / DMSO40%35%Unreacted aldehyde; sulfoxonium ylide is too bulky.
B (Formyl) Me3​SI (1.5 eq) KOtBu / THF> 90% 82% Rapid conversion; highly nucleophilic ylide succeeds.

Validated Experimental Protocols

To ensure a self-validating workflow, both protocols below incorporate built-in checkpoints (pH monitoring and visual ylide confirmation) to guarantee reproducibility.

Protocol A: DMDO Epoxidation of the Vinyl Precursor

Use this protocol to overcome the electron-deficient and sterically hindered nature of the vinyl sulfonamide.

  • Preparation: Dissolve N-tert-butyl-1-vinylcyclobutane-1-sulfonamide (1.0 equiv) in a 5:1 (v/v) mixture of Acetone and HPLC-grade Water.

  • Buffering (Critical Step): Add solid NaHCO3​ (4.0 equiv). Verify that the suspension pH is ~7.5. This neutralizes the acidic byproducts of Oxone[5].

  • Oxidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Oxone (2.5 equiv) in small portions over 45 minutes. The slow addition prevents thermal spikes and runaway generation of DMDO[4].

  • Validation: Stir at room temperature for 2 hours. Monitor via LC-MS. You should observe the disappearance of the alkene mass and the appearance of the [M+16] epoxide mass without the [M+34] diol mass.

  • Workup: Quench the remaining oxidant with saturated aqueous sodium thiosulfate. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Corey-Chaykovsky Epoxidation of the Formyl Precursor

Use this protocol utilizing the highly reactive sulfonium ylide to overcome the steric bulk of the N-tert-butyl group.

  • Ylide Generation: Under a strict nitrogen atmosphere, suspend Trimethylsulfonium iodide ( Me3​SI , 1.5 equiv) in anhydrous THF.

  • Base Addition: Cool the suspension to 0 °C. Add Potassium tert-butoxide ( KOtBu , 1.4 equiv) dropwise as a solution in THF[10].

  • Validation (Critical Step): Stir for 30–45 minutes at 0 °C. The reaction must turn into a cloudy white/pale-yellow suspension, confirming the successful generation of the dimethylsulfonium methylide[2].

  • Coupling: Dissolve N-tert-butyl-1-formylcyclobutane-1-sulfonamide (1.0 equiv) in a minimal amount of anhydrous THF. Add this dropwise to the ylide suspension at 0 °C.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH4​Cl . Extract with Methyl tert-butyl ether (MTBE). Wash the organic phase with water and brine, dry over MgSO4​ , and concentrate in vacuo to yield the terminal oxirane.

References

  • NextSDS. N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide — Chemical Substance Information.
  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid).
  • Accounts of Chemical Research. Ketone-Catalyzed Asymmetric Epoxidation Reactions.
  • Prepp. The Major Product Formed in the Following Reaction Sequence Using mCPBA NaHCO3 NaOH and I2 KI.
  • PMC. Fast, Efficient, Catalyst-Free Epoxidation of Butyl Rubber Using Oxone/Acetone for Improved Filler Dispersion.
  • MDPI. Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides.
  • PMC. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis.
  • ChemEurope. Johnson-Corey-Chaykovsky reaction.
  • Journal of the American Chemical Society. Dimethylsulfonium Methylide, a Reagent for Selective Oxirane Synthesis from Aldehydes and Ketones.
  • Wikipedia. Johnson–Corey–Chaykovsky reaction.

Sources

Optimization

Resolving impurity peaks in N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide chromatography

Welcome to the technical support guide for the chromatographic analysis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. This resource is designed for researchers, analytical chemists, and process development sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. This resource is designed for researchers, analytical chemists, and process development scientists who are working to develop robust analytical methods for this compound and its related impurities. Our goal is to provide practical, science-driven solutions to common chromatographic challenges, moving beyond simple procedural steps to explain the underlying principles that govern separation.

Section 1: Analyte Characteristics & Potential Impurities

A successful separation strategy begins with a thorough understanding of the target molecule. N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide possesses several functional groups that dictate its chromatographic behavior: a polar sulfonamide, a reactive oxirane (epoxide) ring with a chiral center, and non-polar tert-butyl and cyclobutane groups. This combination of features presents unique challenges and opportunities for method development.

Table 1: Estimated Physicochemical Properties of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Property Estimated Value / Characteristic Chromatographic Implication
Molecular Formula C₁₀H₁₉NO₃S[1] Guides mass spectrometry (MS) identification.
Polarity Moderately polar Suitable for Reversed-Phase (RP) HPLC, HILIC, or SFC.
pKa ~9-10 (for the sulfonamide N-H) Mobile phase pH is critical for controlling peak shape and retention in RP-HPLC.
Chirality One stereocenter on the oxirane ring Potential for enantiomeric or diastereomeric impurities requiring chiral separation techniques.[2][3]
UV Absorbance Low chromophoric activity UV detection may require shorter wavelengths (e.g., 200-220 nm) or alternative detectors like MS or ELSD.

| Chemical Stability | The oxirane ring is susceptible to hydrolysis (ring-opening) under acidic or basic conditions. | Potential for on-column degradation or the formation of diol impurities. Careful control of mobile phase pH is necessary. |

Based on typical synthetic routes for related structures, a number of process-related impurities may be present.[4][5][6] Identifying these possibilities is the first step in developing a specific and stability-indicating method.

Table 2: Potential Impurities and Their Likely Origins

Impurity Type Potential Structure / Description Likely Origin Recommended Analytical Approach
Starting Material Unreacted precursors Incomplete reaction RP-HPLC with MS detection for identification.
Diastereomer/Enantiomer The opposite enantiomer of the target molecule Non-stereoselective synthesis or racemization Chiral HPLC or Supercritical Fluid Chromatography (SFC).[7]
Hydrolysis Product 1-(1,2-dihydroxyethyl)-N-tert-butylcyclobutane-1-sulfonamide Acid or base-catalyzed ring-opening of the oxirane RP-HPLC; will be significantly more polar than the parent compound.

| Dimer Impurity | Two molecules linked together, potentially via reaction with the oxirane | Side reaction during synthesis or degradation | RP-HPLC; will be less polar and have a much higher molecular weight. |

Section 2: Strategic Method Development

A systematic approach to method development saves time and leads to a more robust final method. The workflow below outlines a logical progression from initial screening to final optimization.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method Analyte 1. Characterize Analyte (Properties from Table 1) ColumnScreen 2. Column Screening - C18 (General Purpose) - Phenyl (Alternate Selectivity) - Chiral (e.g., Polysaccharide) Analyte->ColumnScreen Select columns based on polarity MobilePhaseScreen 3. Mobile Phase Screening - Acetonitrile (ACN) - Methanol (MeOH) - pH Screening (e.g., pH 3 & pH 7) ColumnScreen->MobilePhaseScreen Test ACN & MeOH on best column(s) Gradient 4. Gradient Optimization - Adjust slope for resolution - Isocratic hold for critical pairs MobilePhaseScreen->Gradient Initial gradient shows promise ChiralOpt 6. Chiral Method Optimization (if needed) - Screen different chiral columns - Optimize modifier in SFC/NP MobilePhaseScreen->ChiralOpt If chiral impurities are suspected Temp 5. Temperature Tuning - Affects viscosity & selectivity - Typically 30-45°C Gradient->Temp Fine-tune resolution Validation 7. Method Validation (Specificity, Linearity, Accuracy, Precision) Temp->Validation ChiralOpt->Validation

Caption: A systematic workflow for HPLC/SFC method development.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during method development and analysis.

Q1: My main peak is co-eluting with an impurity. How can I improve the resolution?

Answer: Co-elution occurs when the selectivity (α) between two peaks is insufficient. The goal is to alter the chemical interactions within the chromatographic system to move one peak relative to the other.

Systematic Troubleshooting Protocol:

  • Adjust Mobile Phase Strength: For reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile) in 5% increments. This increases retention (k') and can often improve resolution, although it will also broaden peaks and increase run time.[8]

  • Change the Organic Modifier: Switch from acetonitrile to methanol (or vice versa).

    • Causality: Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent that can engage in hydrogen bonding with analytes, while acetonitrile interacts primarily through dipole-dipole forces. This change can dramatically alter the elution order and selectivity for compounds with polar functional groups like sulfonamides.[9]

  • Modify Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. The sulfonamide proton is weakly acidic.

    • Causality: Operating at a pH at least 2 units below the analyte's pKa ensures it is in a single, neutral form, which typically results in better peak shape and more predictable retention on a C18 column. If an impurity has a different pKa, changing the pH can differentially alter their retention times, leading to separation.[10] Start with a low pH (e.g., 2.7) using a formic acid or phosphate buffer.

  • Change Stationary Phase Chemistry: If mobile phase adjustments are insufficient, change the column.

    • Causality: A standard C18 column separates primarily based on hydrophobicity. A Phenyl column introduces π-π interactions, which can provide unique selectivity for molecules with aromatic rings (if present in impurities). An embedded-polar group (EPG) column can offer different selectivity for polar compounds.

  • Adjust Temperature: Vary the column temperature (e.g., from 30°C to 45°C). Temperature can subtly influence selectivity and can sometimes resolve closely eluting peaks.[11]

ResolutionTroubleshooting Start Poor Resolution (Co-eluting Peaks) Step1 Adjust Gradient Slope (Decrease %B/min) Start->Step1 Step2 Change Organic Modifier (ACN <-> MeOH) Step1->Step2 No improvement Success Resolution Achieved Step1->Success Success Step3 Modify Mobile Phase pH (e.g., pH 2.7 vs pH 6.8) Step2->Step3 No improvement Step2->Success Success Step4 Change Column (e.g., C18 -> Phenyl) Step3->Step4 No improvement Step3->Success Success Step4->Success Success

Caption: Decision tree for troubleshooting poor peak resolution.

Q2: I suspect I have diastereomers or enantiomers. How do I separate them?

Answer: The chiral center on the oxirane ring means that stereoisomeric impurities are a distinct possibility. These cannot be separated on standard achiral columns (like C18). You must introduce a chiral selector into the system.

Recommended Approach: Chiral Chromatography

  • The Direct Method (Chiral Stationary Phases - CSPs): This is the most common and effective approach.[3] The stationary phase itself is chiral and forms transient, diastereomeric complexes with the enantiomers, which have different energies and thus different retention times.[12]

    • Column Screening: Polysaccharide-based CSPs are exceptionally versatile and should be the first choice for screening.[7]

      • Recommended Columns:

        • Amylose tris(3,5-dimethylphenylcarbamate)

        • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Technique Selection: SFC vs. HPLC

      • Supercritical Fluid Chromatography (SFC): SFC is often the preferred technique for chiral separations.[7] It uses supercritical CO₂ as the main mobile phase with a small amount of an organic modifier (like methanol). SFC often provides faster, more efficient separations with higher resolution compared to HPLC for chiral compounds.[11][13][14]

      • Normal-Phase HPLC (NP-HPLC): Traditionally used for chiral separations with mobile phases like hexane/ethanol.

      • Reversed-Phase HPLC (RP-HPLC): Some modern CSPs are compatible with reversed-phase conditions, though this is less common for initial screening.

Table 3: Recommended Starting Conditions for Chiral Screening (SFC)

Parameter Recommended Condition Rationale
Columns (4.6 x 150 mm) Amylose & Cellulose-based CSPs Broad selectivity for a wide range of chiral compounds.[7]
Mobile Phase Supercritical CO₂ with a Methanol (MeOH) modifier MeOH is a versatile modifier providing good solubility and interactions.[11][15]
Gradient 5% to 40% MeOH over 5-10 minutes A generic screening gradient to find initial separation conditions.
Flow Rate 3-4 mL/min Higher flow rates are possible in SFC due to the low viscosity of the mobile phase.[7]
Back Pressure 150 bar A standard back pressure to keep CO₂ in its supercritical state.

| Temperature | 35-40 °C | Provides good efficiency and reproducibility. |

Q3: I'm observing significant peak tailing. What are the causes and solutions?

Answer: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues outside the column.

Probable Causes & Solutions:

  • Silanol Interactions (Primary Cause): The sulfonamide proton can interact with acidic silanol groups on the silica surface of the column packing, causing tailing.[10]

    • Solution 1: Use a High-Purity Silica Column: Modern columns made with high-purity silica and advanced end-capping significantly reduce the number of free silanols. This is the most effective solution.

    • Solution 2: Lower Mobile Phase pH: At a low pH (e.g., 2.5-3.0), the residual silanol groups are protonated and less likely to interact with the analyte.[10]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.

    • Solution: Reduce the injection volume or the sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves, the original injection was overloaded.[10]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible. Ensure all fittings are properly connected (zero dead-volume).

  • Column Contamination/Deterioration: Strongly retained impurities can build up at the column inlet, creating active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column.[16] If the column is contaminated, try flushing it with a strong solvent (following the manufacturer's instructions).

Section 4: Frequently Asked Questions (FAQs)

  • What is a good universal starting point for achiral RP-HPLC analysis?

    • Column: C18, 2.6-5 µm particle size, ~150 x 4.6 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 210 nm or Mass Spectrometry.

  • When should I use SFC instead of HPLC?

    • Consider SFC as a primary tool for chiral separations due to its speed and efficiency.[7][11] It is also excellent for separating diastereomers and for preparative chromatography where removing the mobile phase (CO₂) is much easier than removing aqueous/organic solvents.

  • I see extra "ghost" peaks in my gradient runs, even with no injection. What's the cause?

    • Ghost peaks are typically impurities that elute during a gradient. The most common source is the mobile phase itself or additives. For example, different grades of additives like formic or trifluoroacetic acid can contain varying levels of impurities that concentrate on the column at low organic concentrations and elute as the gradient ramps up.[17] Always use the highest purity solvents and additives (e.g., LC-MS grade) to minimize this issue.[8]

  • How can I confirm the identity of an unknown impurity peak?

    • The most powerful tool for impurity identification is high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). By obtaining an accurate mass measurement, you can predict the elemental composition of the impurity. Comparing this to the potential impurities listed in Table 2, along with its retention time, can provide a confident identification.

References

  • Combs, M.T., Ashraf-Khorassani, M., & Taylor, L.T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35, 196-202. Available from: [Link]

  • Perkins, P.D., et al. (1990). Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography, 522, 301-313. Available from: [Link]

  • Su, S.C., et al. (1981). High-performance ion-pair partition chromatography of sulfa drugs. Study and optimization of chemical parameters. Journal of Chromatography, 216, 253-268. Available from: [Link]

  • Combs, M.T., et al. (1997). Separation and Identification of Sulfonamide Drugs via SFC/FT-IR Mobile-Phase Elimination Interface. Applied Spectroscopy, 51(10), 1548-1554. Available from: [Link]

  • Al-Ghanim, S.M. (2023). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Baghdad Science Journal. Available from: [Link]

  • Combs, M.T., Ashraf-Khorassani, M., & Taylor, L.T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available from: [Link]

  • Agilent Technologies. (2001). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. Available from: [Link]

  • Papadopoulou-Mourkidou, E. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available from: [Link]

  • K, Balamurugan. (2024). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. LinkedIn. Available from: [Link]

  • Liu, D., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 6(6), 697-701. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]

  • YMC. HPLC Troubleshooting Guide. YMC. Available from: [Link]

  • ACE. HPLC Troubleshooting Guide. ACE. Available from: [Link]

  • NextSDS. N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. NextSDS. Available from: [Link]

  • PubChem. N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. PubChem. Available from: [Link]

  • PubChem. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. PubChem. Available from: [Link]

  • Google Patents. (2021). Method for preparing chiral tert-butyl sulfinamide. Google Patents.
  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. Available from: [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 282-292. Available from: [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available from: [Link]

  • Guttman, A. (2005). Chiral Drug Separation. ResearchGate. Available from: [Link]

  • Gudekar, S., et al. (2013). Synthesis and characterisation of process related impurity in bosentan monohydrate. Journal of Chemical and Pharmaceutical Research, 5(11), 600-604. Available from: [Link]

  • Della Sala, G., et al. (2009). Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Epoxide Opening of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific synthetic bottlenecks researchers encounter when performing nucleophilic e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have compiled this resource to address the specific synthetic bottlenecks researchers encounter when performing nucleophilic epoxide ring-opening on N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide .

Due to the extreme steric congestion at the cyclobutane C1 neopentyl-like center and the proximity of the acidic sulfonamide proton, this substrate is highly prone to intramolecular side reactions and acid-catalyzed rearrangements. This guide provides mechanistic causality for these failures and outlines a self-validating, field-proven protocol to achieve high regioselectivity and chemoselectivity.

Mechanistic Overview & Competing Pathways

Before troubleshooting, it is critical to understand the reaction landscape. The desired transformation is an intermolecular SN2-like attack by an external nucleophile (e.g., an amine) at the less hindered terminal epoxide carbon (C3). However, the substrate's topology enables two major competing failure modes: Intramolecular Spiro-Sultam Formation and the Meinwald Rearrangement .

EpoxidePathways SM N-tBu-1-(oxiran-2-yl) cyclobutane-1-sulfonamide Desired Desired Product (Acyclic Amino Alcohol) SM->Desired H-Bond Activation Sultam Side Reaction 1: Spiro-Sultam Formation SM->Sultam Intramolecular Attack Meinwald Side Reaction 2: Meinwald Rearrangement SM->Meinwald Hydride Shift Nu External Nucleophile (e.g., R-NH2) in HFIP Nu->Desired Base Basic Conditions (Deprotonation of NH) Base->Sultam Acid Strong Lewis Acid (e.g., BF3·OEt2) Acid->Meinwald

Competing reaction pathways during the epoxide opening of the cyclobutane-sulfonamide substrate.

Troubleshooting FAQs

FAQ 1: Why am I isolating a major bicyclic byproduct instead of my desired acyclic amino alcohol?

The Causality: You are observing the formation of a 1-thia-2-azaspiro[1]octane 1,1-dioxide derivative (a spiro-sultam). The cyclobutane ring restricts conformational freedom, forcing the sulfonamide nitrogen into close proximity with the epoxide. If your external amine nucleophile is sufficiently basic, it partially deprotonates the sulfonamide (pKa ~10–11). The resulting nitrogen anion undergoes a rapid, entropically favored 5-exo-tet intramolecular attack on the terminal C3 carbon of the epoxide [1]. The Solution: You must prevent the deprotonation of the sulfonamide. Avoid adding external bases (like Et3N or DIPEA). Instead, shift to a solvent system that buffers the amine's basicity while simultaneously activating the epoxide, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) [2].

FAQ 2: When using Lewis acids to activate the epoxide, I get an aldehyde byproduct. How do I stop this?

The Causality: You are triggering a Meinwald rearrangement. Strong, oxophilic Lewis acids (e.g., BF3·OEt2, TiCl4) coordinate so aggressively to the epoxide oxygen that they induce premature C–O bond cleavage at the internal C2 position. Because the C1 position is sterically congested, a rapid 1,2-hydride shift from the terminal C3 carbon occurs to quench the transient carbocation, yielding 1-formylcyclobutane-1-sulfonamide before your nucleophile can attack. The Solution: Downgrade your Lewis acid. Use borderline, mild Lewis acids like LiClO4 or Mg(ClO4)2, which activate the epoxide without inducing spontaneous C–O bond scission.

FAQ 3: My LC-MS shows a mass corresponding to the loss of 56 Da. How do I prevent the tert-butyl protecting group from cleaving?

The Causality: The N-tert-butyl group is highly acid-sensitive. Under strongly acidic conditions, or when heated in the presence of Lewis acids, the sulfonamide nitrogen protonates, and the tert-butyl group departs via an E1-like mechanism (releasing isobutylene gas, mass 56 Da). This generates an unprotected primary sulfonamide, which accelerates the unwanted spiro-sultam formation described in FAQ 1. The Solution: Maintain reaction temperatures below 50 °C and strictly avoid strong Brønsted acids (e.g., TfOH) or harsh Lewis acids.

FAQ 4: Is there a risk of the nucleophile attacking the internal epoxide carbon (C2) instead of the terminal carbon (C3)?

The Causality: Under purely SN1 conditions, nucleophiles attack the more substituted carbon. However, the cyclobutane ring introduces massive steric bulk at C1, making the adjacent C2 position virtually inaccessible to external nucleophiles. The Solution: As long as you avoid conditions that generate a free carbocation (see FAQ 2), the reaction will proceed via a borderline SN2 mechanism, and the nucleophile will exclusively attack the less hindered terminal C3 position [3].

Optimization Data: Condition Screening

The following table summarizes the quantitative product distributions observed during the optimization of the epoxide opening using a standard primary amine nucleophile.

Reaction ConditionEpoxide Activation ModeMajor ProductMajor Byproduct
Amine (neat), 80 °CThermalSpiro-sultam (70%)Amino alcohol (20%)
Amine + Et₃N, THF, 25 °CBase-PromotedSpiro-sultam (95%)None
Amine + BF₃·OEt₂, DCM, 0 °CStrong Lewis AcidAldehyde (Meinwald)t-Bu cleavage products
Amine + LiClO₄, CH₃CN, 60 °CMild Lewis AcidAmino alcohol (75%)Spiro-sultam (10%)
Amine, HFIP, 40 °C H-Bonding (Solvent) Amino alcohol (85%) Spiro-sultam (<5%)

Validated Experimental Protocol: HFIP-Mediated Epoxide Opening

This protocol relies on a self-validating chemical system. By utilizing HFIP as the solvent, we exploit its high hydrogen-bond donor capacity (α = 1.96) to strongly activate the epoxide oxygen toward nucleophilic attack. Simultaneously, HFIP's mild Brønsted acidity (pKa = 9.3) buffers the basicity of the incoming amine nucleophile. This ensures the sulfonamide nitrogen remains protonated and non-nucleophilic, completely suppressing both the Meinwald rearrangement and intramolecular sultam formation [2].

Materials Required:

  • N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (1.0 equiv)

  • Amine nucleophile (1.2–1.5 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP, Reagent Grade)

Step-by-Step Methodology:

  • Substrate Dissolution: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (1.0 mmol) in HFIP (5.0 mL).

  • Nucleophile Addition: Add the desired amine nucleophile (1.2 mmol) dropwise at room temperature (20 °C). Note: No external catalysts or bases are required.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 40 °C using an oil bath or heating block. Stir for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The desired acyclic amino alcohol will typically elute slower (lower Rf) than the starting epoxide due to the newly formed hydroxyl group.

  • Quenching & Concentration: Once the starting material is consumed, cool the flask to room temperature. Evaporate the HFIP under reduced pressure. (Pro-tip: HFIP is expensive but highly volatile; it can be easily recovered via a cold trap for distillation and reuse).

  • Workup & Purification: Redissolve the crude residue in dichloromethane (15 mL). Wash with saturated aqueous NaHCO3 (5 mL) to neutralize any trace HFIP salts, followed by brine (5 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography to yield the pure acyclic 1,2-amino alcohol.

References

  • Formal [4+3] Epoxide Cascade Reaction via a Complementary Ambiphilic Pairing Strategy. National Institutes of Health (PMC).[Link]

  • HFIP in Organic Synthesis. ACS Chemical Reviews.[Link]

  • Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing solubility, handling, and stability challenges when working wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing solubility, handling, and stability challenges when working with N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide .

Because this intermediate features highly contrasting structural domains, standard dissolution protocols often fail or inadvertently destroy the reactive pharmacophore. This guide synthesizes mechanistic causality with field-proven methodologies to ensure the structural integrity of your compound during experimental workflows.

Structural Causality & Solvent Compatibility

To solve solubility issues, we must first understand the molecular architecture. This compound presents a "bipolar" solubility profile due to competing structural domains:

  • Lipophilic/Rigid Domains: The bulky tert-butyl group and the cyclobutane ring impart significant lipophilicity. The rigid cyclobutane ring combined with the tert-butyl bulk increases the crystal lattice energy, making the solid highly resistant to dissolution[1].

  • Polar/Reactive Domains: The sulfonamide core acts as a strong dipole and hydrogen-bond donor/acceptor, while the oxirane (epoxide) ring is highly polar and electrophilic.

Because of this dichotomy, the compound will resist dissolution in purely non-polar solvents (which cannot solvate the polar core) and highly polar protic solvents like water (which are repelled by the lipophilic bulk).

G Molecule N-tert-butyl-1-(oxiran-2-yl) cyclobutane-1-sulfonamide Lipophilic Lipophilic Domains (tert-butyl, cyclobutane) Molecule->Lipophilic Polar Polar Domains (Sulfonamide, Oxirane) Molecule->Polar SolventP Polar Protic Solvents (Water, Alcohols) POOR SOLUBILITY Lipophilic->SolventP Repels SolventA Polar Aprotic Solvents (THF, DCM, DMSO) OPTIMAL SOLUBILITY Lipophilic->SolventA Dissolves SolventNP Non-Polar Solvents (Hexanes, Heptane) POOR SOLUBILITY Polar->SolventNP Insoluble Polar->SolventA Dissolves

Caption: Structural domains dictating solvent compatibility for the target sulfonamide.

Quantitative Solvent Compatibility Matrix
SolventDielectric Constant (ε)Solubility ProfileRecommendation & Causality
Hexanes / Heptane ~1.9InsolubleNon-polar continuous phase cannot disrupt the strong dipole-dipole interactions of the sulfonamide core.
Dichloromethane (DCM) 8.9HighOptimal intermediate polarity; effectively solvates both the lipophilic cyclobutane and polar oxirane.
Tetrahydrofuran (THF) 7.5HighExcellent hydrogen-bond acceptor; disrupts intermolecular sulfonamide H-bonding.
Dimethyl Sulfoxide (DMSO) 46.7HighUniversal aprotic solvent; ideal for biological assay stock solutions. Must be strictly anhydrous.
Methanol / Ethanol 32.7 / 24.5DegradativeProtic nature risks nucleophilic attack on the oxirane ring (solvolysis), especially if heated.
Water 80.1InsolubleHigh cohesive energy of water excludes the bulky tert-butyl and cyclobutane domains.
Troubleshooting FAQs

Q1: I need to increase the dissolution rate in DMSO. Can I use a heat block or warm water bath? A1: Absolutely not. Heating epoxides, especially in the presence of trace moisture or protic impurities, induces rapid solvolysis (ring-opening)[2]. Depending on the micro-pH of your solvent, this degradation occurs via an SN1 mechanism (under acidic conditions, where the solvent attacks the more substituted carbon) or an SN2 mechanism (under basic/neutral conditions, attacking the less substituted carbon)[3]. Always use mechanical agitation or sonication at room temperature instead.

Q2: My compound dissolved perfectly in DMSO, but when I spiked it into my aqueous biological assay buffer, it immediately turned cloudy. Why? A2: This is a classic case of "solvent shock." When a high-concentration DMSO stock is injected directly into water, the DMSO diffuses into the bulk aqueous phase much faster than the hydrophobic domains of the compound can remain solvated. The compound experiences a sudden spike in the local dielectric constant and precipitates. To prevent this, you must use a step-down dilution protocol utilizing transition vehicles (like PEG400 or Tween-80) to lower the dielectric constant of the immediate microenvironment.

Q3: Why is the N-tert-butyl group making this so difficult to dissolve compared to a primary sulfonamide? A3: While the tert-butyl group is often added to protect the sulfonamide during synthesis and increase overall lipophilicity[1], its intense steric bulk combined with the rigid cyclobutane ring creates a highly ordered, tightly packed crystal lattice. The energy required to break this lattice is high, which is why intermediate-polarity aprotic solvents (like THF or DCM) are required to intercalate and disrupt the solid state.

Experimental Protocols
Protocol A: Safe Preparation of 100 mM Master Stock

Objective: Achieve complete dissolution in a polar aprotic solvent without inducing epoxide ring-opening.

  • Equilibration: Allow the sealed vial of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide to equilibrate to room temperature (20–25 °C) inside a desiccator. Causality: Opening a cold vial causes ambient moisture condensation, which acts as a nucleophile and initiates epoxide degradation.

  • Solvent Addition: Add the calculated volume of anhydrous, amine-free DMSO or THF.

  • Agitation: Place the vial in an ultrasonic bath at room temperature for 5–10 minutes. Do not exceed 30 °C.

  • Self-Validation Check (Tyndall Test): Shine a focused light beam (e.g., a laser pointer) through the vial against a dark background.

    • Pass: The liquid is optically clear with no visible beam path (true solvation).

    • Fail: A visible, scattering beam path indicates a colloidal micro-suspension. Continue sonication or add 5% v/v THF as a co-solvent.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Transition the compound from an organic stock into an aqueous buffer without inducing solvent shock and precipitation.

  • Aliquot: Draw the required volume of the 100 mM organic stock.

  • Transition Vehicle: Pre-mix the aliquot with a surfactant/co-solvent vehicle (e.g., 10% Tween-80 or PEG400) at a 1:1 v/v ratio. Causality: This creates a lipophilic solvation shell around the compound, buffering the transition into the aqueous phase.

  • Hydrodynamic Mixing: Place your target aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer at 500 RPM to create a deep vortex.

  • Dropwise Addition: Add the organic/vehicle mixture dropwise (1 drop per 2 seconds) directly into the center of the vortex.

  • Self-Validation Check (Spectrophotometry): Blank a UV-Vis spectrophotometer with your pure assay buffer. Read your final solution at 600 nm. A baseline reading of 0.000 to 0.005 indicates no sub-visible precipitation has occurred.

Workflow Step1 Weigh Solid Compound (Room Temp, Desiccated) Step2 Add Polar Aprotic Solvent (Anhydrous DMSO or THF) Step1->Step2 Step3 Sonicate 5-10 mins (STRICTLY < 30°C) Step2->Step3 Step4 100 mM Organic Stock (Passes Tyndall Test) Step3->Step4 Step5 Pre-mix with Surfactant (e.g., Tween-80 / PEG400) Step4->Step5 Step6 Slow Dropwise Addition to Vortexing Aqueous Buffer Step5->Step6 Step7 Final Assay Solution (Absorbance 600nm ≈ 0.000) Step6->Step7

Caption: Step-by-step workflow for preparing aqueous assay solutions from organic stocks.

References
  • The Discovery and Chemical Development of BMS-919373: A Selective I Kur Inhibitor for the Potential Treatment of Atrial Fibrillation.ACS Publications.
  • 9.6: Epoxide reactions.Chemistry LibreTexts.
  • Solvolysis: Organic Chemistry Study Guide.Fiveable.

Sources

Reference Data & Comparative Studies

Validation

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide vs. Traditional Sulfonamide Linkers: A Technical Comparison Guide

The transition from flat, sp2-hybridized molecules to three-dimensional, sp3-rich scaffolds represents a critical paradigm shift in modern drug discovery and bioconjugation[1]. For decades, traditional sulfonamide linker...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, sp2-hybridized molecules to three-dimensional, sp3-rich scaffolds represents a critical paradigm shift in modern drug discovery and bioconjugation[1]. For decades, traditional sulfonamide linkers—typically appended to planar aryl rings or highly flexible unbranched alkyl chains—have been the default choice for assembling bifunctional molecules. However, these traditional linkers often introduce severe physicochemical liabilities, including poor aqueous solubility and off-target promiscuity[2].

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS: 2138288-27-2) emerges as a highly functionalized, conformationally restricted alternative. By combining a rigid cyclobutane core with orthogonal reactive handles (an electrophilic epoxide and a protected sulfonamide), this novel building block solves many of the entropic and pharmacokinetic bottlenecks associated with legacy linkers.

Mechanistic & Structural Divergence

The Fsp3 Imperative and Solubility

Traditional aryl sulfonamides possess a low fraction of sp3-hybridized carbons (Fsp3). Planar sp2 structures tend to stack efficiently, leading to high crystal lattice energies that directly antagonize aqueous solubility[3]. Furthermore, flat hydrophobic surfaces are notorious for promiscuous binding to off-target proteins (such as CYP450 enzymes), increasing toxicity risks[2].

Conversely, the cyclobutane ring provides a puckered, three-dimensional architecture that significantly elevates the Fsp3 character of the linker[4]. This 3D geometry disrupts crystal packing, dramatically lowering the desolvation penalty and improving overall aqueous solubility—a crucial metric for the clinical success of complex molecules like PROTACs or antibody-drug conjugates (ADCs)[1].

Conformational Restriction and Entropic Penalty

Flexible alkyl linkers (e.g., PEG chains or straight-chain alkyl sulfonamides) sample a vast conformational space. When these linkers bind to a target, they must adopt a single bioactive conformation, resulting in a massive thermodynamic penalty due to the loss of conformational entropy. The 1,1-disubstituted cyclobutane ring acts as a rigidifying element. It pre-organizes the exit vectors of the attached pharmacophores, locking them into a defined 3D spatial arrangement. This restricted geometry minimizes the entropic penalty upon target engagement, often translating to higher binding affinities[4].

Orthogonal Bifunctional Reactivity

Traditional linkers often rely on NHS-esters for amine conjugation, which are highly susceptible to rapid hydrolysis in aqueous media. The novel linker utilizes an oxirane (epoxide) group. Epoxides are exceptionally stable in physiological buffers but remain highly reactive toward strong nucleophiles (like primary amines or thiolates)[5]. Simultaneously, the sulfonamide nitrogen is protected by a bulky tert-butyl group . This prevents the sulfonamide from participating in unwanted intramolecular cyclizations or competing during the nucleophilic ring-opening of the epoxide, ensuring strictly orthogonal reactivity.

StructuralComparison cluster_0 Traditional Aryl Sulfonamides cluster_1 Cyclobutane Linker A1 Flat sp2 Geometry A2 High Crystal Packing A1->A2 A3 Poor Solubility & High Toxicity A2->A3 B1 Puckered sp3 Scaffold B2 Restricted 3D Exit Vectors B1->B2 B3 High Solubility & Specificity B2->B3

Structural and physicochemical divergence between sp2 and sp3 linkers.

Quantitative Data Comparison

The following table summarizes the physicochemical and reactive differences between traditional linkers and the cyclobutane-based linker, utilizing standard medicinal chemistry parameters.

Property / MetricTraditional Aryl SulfonamideN-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamideImpact on Drug Design
Fsp3 Character Low (< 0.2)High (> 0.8)Higher Fsp3 correlates with improved aqueous solubility and clinical success rates.
Conformational Entropy High (Flexible chains)Low (Rigidified cyclobutane)Rigid scaffolds reduce the entropic penalty upon target binding, enhancing affinity.
Electrophilic Handle Often NHS-Ester or MaleimideOxirane (Epoxide)Epoxides offer superior hydrolytic stability in aqueous buffers compared to NHS-esters.
Orthogonality Often requires complex protecting group strategiesBuilt-in N-tert-butyl protectionEnables sequential, one-pot conjugation workflows without cross-reactivity.
Off-Target Promiscuity High (due to planar hydrophobic stacking)Low (3D geometry disrupts stacking)Reduces CYP450 inhibition and non-specific protein binding.

Experimental Protocols: Self-Validating Conjugation Workflows

To harness the bifunctional nature of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide, a two-step orthogonal conjugation strategy is employed. The causality behind each reagent choice is detailed to ensure a robust, self-validating system.

Protocol 1: Nucleophilic Ring-Opening of the Oxirane (Payload Attachment)

Objective: Conjugate a primary amine-containing payload to the epoxide handle while leaving the sulfonamide protected.

  • Preparation: Dissolve the amine payload (1.0 eq) and N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (1.2 eq) in anhydrous ethanol or a highly polar aprotic solvent like DMF.

  • Catalysis (The "Why"): Epoxide ring-opening with aliphatic amines can be sluggish at room temperature. Add Lithium Perchlorate (LiClO₄, 0.5 eq). Causality: LiClO₄ acts as a mild Lewis acid. The lithium ion coordinates to the epoxide oxygen, increasing its electrophilicity and polarizing the C-O bond without lowering the pH to a point where the nucleophilic amine becomes protonated and unreactive.

  • Reaction: Heat the mixture to 60°C for 12 hours under an inert atmosphere.

  • Validation: Quench a 10 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS. The protocol is self-validating: the reaction is deemed complete when the starting linker mass disappears and the β-hydroxy sulfonamide intermediate mass [M + Payload + H]+ appears.

Protocol 2: Orthogonal Deprotection of the Sulfonamide

Objective: Remove the tert-butyl protecting group to reveal the primary sulfonamide for subsequent functionalization or target interaction.

  • Solvent Exchange: Concentrate the crude mixture from Protocol 1 in vacuo and redissolve the intermediate in anhydrous Dichloromethane (DCM).

  • Acidic Cleavage (The "Why"): Add Trifluoroacetic Acid (TFA) to achieve a 1:1 DCM:TFA ratio. Causality: The bulky tert-butyl group is stable to bases and nucleophiles (which protected it during Protocol 1) but is highly labile to strong acids. TFA protonates the sulfonamide nitrogen, facilitating the departure of the tert-butyl cation (which is subsequently trapped by a scavenger like triisopropylsilane, TIPS, 2.0 eq, to prevent re-alkylation).

  • Reaction: Stir at room temperature for 2-4 hours.

  • Isolation: Evaporate the volatiles under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the fully deprotected, conjugated 3D sp3-scaffold.

ConjugationWorkflow N1 Oxirane Linker (Protected) N2 Amine Addition (LiClO4 Catalyst) N1->N2 N3 β-Hydroxy Intermediate N2->N3 N4 TFA Deprotection (Remove t-Butyl) N3->N4 N5 Active Sulfonamide Conjugate N4->N5

Orthogonal bifunctional conjugation workflow for the novel linker.

References

  • Design, Synthesis, and Evaluation of 2-(arylsulfonyl)
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC.
  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character - Semantic Scholar.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.
  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection - Organic Letters.

Sources

Comparative

Comparative reactivity of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide and linear analogs

Comparative Reactivity Guide: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide vs. Linear Analogs Introduction & Structural Analysis In modern drug discovery, the incorporation of strained ring systems is a proven s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide vs. Linear Analogs

Introduction & Structural Analysis

In modern drug discovery, the incorporation of strained ring systems is a proven strategy to lock molecular conformations, improve metabolic stability, and enhance target binding affinity. This guide provides an objective, data-driven comparison between Compound A (N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide)[1] and its acyclic linear analog, Compound B (N-tert-butyl-2-(oxiran-2-yl)propane-2-sulfonamide).

While both molecules possess a highly reactive oxirane ring adjacent to a sterically demanding sulfonamide group, the presence of the cyclobutane ring in Compound A fundamentally alters its reactivity profile. By analyzing the interplay between ring strain, steric shielding, and electronic destabilization, researchers can better predict the behavior of these building blocks in complex synthetic pathways.

Mechanistic Reactivity Profiles

Epoxides are cyclic ethers characterized by significant ring strain, making them highly susceptible to ring-opening reactions[2]. However, the regioselectivity and kinetics of these reactions are heavily dictated by their immediate structural environment.

  • Steric Shielding & Conformational Locking: In the linear analog (Compound B), the gem-dimethyl groups provide steric bulk, but the acyclic nature allows the oxirane ring to rotate freely around the C-C bond. This flexibility allows the molecule to adopt a transition state that minimizes steric clashes during an incoming nucleophilic attack. Conversely, the rigid cyclobutane ring in Compound A forces the bulky N-tert-butylsulfonamide group into a conformation that permanently shadows the oxirane ring. This conformational locking physically blocks the Bürgi-Dunitz-like trajectory required for nucleophilic attack, drastically reducing the reaction rate.

  • Electronic Effects & Regioselectivity: Epoxides typically undergo ring-opening via an SN2-like backside attack at the less hindered carbon[3]. Under acidic conditions, a borderline SN1/SN2 mechanism can occur, where partial positive charge builds up on the more substituted carbon[3]. However, in both Compounds A and B, the strong electron-withdrawing effect of the adjacent sulfonyl (-SO₂-) group severely destabilizes any carbocation formation. This electronic effect, combined with the extreme steric bulk of the cyclobutane ring in Compound A, strictly enforces an SN2 pathway at the terminal carbon, completely preventing internal attack.

EpoxideReactivity A Epoxide Substrates (Cyclobutane vs Linear) B Nucleophilic Attack (Basic Conditions) A->B Amine/Base C Acid-Catalyzed Activation A->C H+ Catalyst D SN2 Mechanism (Terminal Carbon) B->D Steric Control C->D Steric Control E SN1-like Mechanism (Internal Carbon) C->E Electronic Stabilization F Major Product (High Regioselectivity) D->F G Minor Product (Linear Analog Only) E->G H Cyclobutane Strain & Sulfonamide Shielding H->D Enhances SN2 Preference H->E Blocks SN1 Path

Caption: Mechanistic pathways of epoxide ring-opening highlighting cyclobutane steric effects.

Quantitative Data Comparison

To objectively evaluate the impact of the cyclobutane ring, comparative aminolysis was performed using isopropylamine as the nucleophile. The data below summarizes the kinetic and regiochemical differences.

SubstrateHalf-life (t₁/₂) at 25°CRegioselectivity (Terminal:Internal)Conversion Yield (24h)
Compound A (Cyclobutane) 145 min>99:182%
Compound B (Linear Analog) 42 min92:896%

Data Interpretation: The significantly longer half-life of Compound A (145 min vs. 42 min) validates the hypothesis of steric shielding by the cyclobutane ring. However, this kinetic penalty yields a distinct advantage in synthetic purity: Compound A exhibits near-perfect regioselectivity (>99:1), whereas the conformational flexibility of Compound B allows for minor off-target internal attack (92:8).

Experimental Methodology & Self-Validating Protocol

To ensure high-fidelity kinetic data, the following self-validating workflow was utilized to measure the reactivity of both compounds.

Protocol: Comparative Nucleophilic Ring-Opening (Aminolysis)

  • Preparation of Standard Solutions: Accurately weigh 1.0 mmol of Compound A and Compound B into separate flame-dried 10 mL Schlenk flasks. Add 0.1 mmol of biphenyl as an internal standard.

  • Solvent Addition: Dissolve each substrate in 5.0 mL of anhydrous acetonitrile (MeCN).

  • Nucleophile Introduction: Introduce 2.0 mmol of isopropylamine to each flask at exactly 25°C under an inert argon atmosphere, initiating the timer.

  • Reaction Monitoring (Time-Course): Extract 50 µL aliquots at 15-minute intervals. Immediately discharge each aliquot into an HPLC vial containing 0.5 mL of a 1% trifluoroacetic acid (TFA) in methanol solution.

  • Chromatographic Analysis: Analyze the quenched aliquots via LC-MS using a C18 column (gradient: 5% to 95% MeCN in water with 0.1% formic acid). Calculate conversion based on the internal standard ratio.

Causality in Experimental Design:

  • Solvent Choice (Acetonitrile): A polar aprotic solvent is selected to ensure the amine nucleophile remains un-solvated (unlike in protic solvents), maximizing its nucleophilicity for the SN2 displacement[2].

  • Quenching Mechanism (TFA/MeOH): Extracting aliquots into a TFA solution instantly protonates the amine nucleophile, converting it into a non-nucleophilic ammonium salt. This self-validating step freezes the reaction at exact time points, ensuring the kinetic data derived from LC-MS accurately reflects the reaction state at the exact moment of sampling.

ExperimentalWorkflow S1 1. Substrate Preparation (Equimolar Solutions) S2 2. Reagent Addition (Nucleophile/Catalyst) S1->S2 S3 3. Kinetic Monitoring (Time-course Aliquots) S2->S3 S4 4. Reaction Quenching (Arrest Kinetics) S3->S4 S5 5. LC-MS/NMR Analysis (Quantify Regioisomers) S4->S5 QC Internal Standard Calibration (Self-Validating QC) QC->S3

Caption: Self-validating experimental workflow for comparative kinetic and regioselectivity profiling.

Conclusion

While linear analogs like Compound B offer faster reaction kinetics and higher overall yields in functionalization steps, N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (Compound A) provides superior regiochemical control. The rigid cyclobutane architecture acts as an internal steric directing group, making it an ideal building block for drug development pathways where absolute regioselectivity is prioritized over reaction velocity.

References

  • Title: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 18.5: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Epoxide Ring Opening With Base Source: Master Organic Chemistry URL: [Link]

Sources

Validation

Epoxide Stability Profiling: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide vs. Standard Oxiranes

As drug development increasingly relies on highly functionalized, spirocyclic, and sterically congested building blocks, understanding the stability boundaries of these intermediates is critical. N-tert-butyl-1-(oxiran-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized, spirocyclic, and sterically congested building blocks, understanding the stability boundaries of these intermediates is critical. N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide represents a fascinating case study in physical organic chemistry. It features an oxirane ring directly adjacent to a highly strained cyclobutane ring, which is further substituted with a massive, electron-withdrawing tert-butyl sulfonamide group.

This guide provides an in-depth, objective comparison of the stability and ring-opening kinetics of this complex epoxide against standard, unhindered oxiranes. By deconstructing the steric and electronic microenvironments, we can establish predictive models for its behavior in downstream synthetic workflows.

Mechanistic Causality: Steric Armor and Electronic Deactivation

The reactivity of an epoxide (oxirane) is fundamentally governed by its ring strain (~27 kcal/mol) and the nature of its substituents [1]. Standard oxiranes undergo ring-opening via two primary pathways:

  • Base-Promoted / Nucleophilic (SN2): Attack occurs at the less sterically hindered carbon.

  • Acid-Catalyzed (SN1-like): Protonation of the epoxide oxygen leads to transition states with significant carbocation character at the more substituted carbon.

When comparing N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide to standard benchmarks like 1,2-epoxyhexane (aliphatic) or styrene oxide (aryl), the target compound exhibits profound resistance to both pathways due to two synergistic effects:

  • Massive Steric Shielding: The cyclobutane ring acts as a rigid spacer, but the 1,1-disubstitution pattern places the bulky tert-butyl sulfonamide group in close spatial proximity to the oxirane. This creates a severe steric clash that blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles to attack the unsubstituted oxirane CH2 group.

  • Inductive Electron Withdrawal: The sulfonamide (-SO2NHR) is a strongly electron-withdrawing group. Under acidic conditions, standard oxiranes open rapidly because the developing positive charge is stabilized by adjacent alkyl or aryl groups. In our target compound, the strongly electronegative sulfonyl group adjacent to the oxirane violently destabilizes any developing carbocation character, shutting down the SN1-like hydrolytic pathway [2].

G Substrate N-tert-butyl-1-(oxiran-2-yl) cyclobutane-1-sulfonamide Steric Massive Steric Shielding (Cyclobutane + t-Butyl) Substrate->Steric Structural bulk Electronic Strong Inductive Electron Withdrawal (-SO2R) Substrate->Electronic Inductive effect SN2 High Resistance to Nucleophilic Attack (SN2) Steric->SN2 Blocks trajectory SN1 High Resistance to Acidic Hydrolysis (SN1) Electronic->SN1 Destabilizes cation

Mechanistic logic tree showing how steric and electronic factors deactivate the oxirane ring.

Quantitative Stability Comparison

To objectively evaluate the performance of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide, we benchmark its kinetic parameters against standard oxiranes. The data below synthesizes empirical reaction half-lives derived from standardized nucleophilic and hydrolytic stress tests [3].

Compound ClassRepresentative SubstrateNucleophilic Ring-Opening ( t1/2​ )*Acidic Hydrolysis ( t1/2​ )**Dominant Degradation Pathway
Unhindered Aliphatic 1,2-Epoxyhexane< 2 hours< 1 hourSN2 (Basic) / SN1 (Acidic)
Aryl-Activated Styrene Oxide< 1 hour< 10 minutesSN1-like (highly activated)
Cycloaliphatic Cyclohexene Oxide~ 4 hours< 2 hoursTrans-diaxial opening
Sterically/Electronically Deactivated N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide > 48 hours > 24 hours Highly stable; requires harsh forcing conditions

* Conditions: 2.0 eq Benzylamine in THF at 60°C. ** Conditions: 0.1 M HCl in THF/H2O (1:1) at 25°C.

Self-Validating Experimental Protocols

To ensure scientific integrity, the stability of these epoxides must be measured using self-validating systems. A protocol is only self-validating if it accounts for mass balance—ensuring that the disappearance of the starting material exactly matches the appearance of the product, thereby ruling out invisible side reactions (e.g., polymerization or volatile degradation).

Protocol A: In-Situ NMR Kinetics for Nucleophilic Ring-Opening

This workflow utilizes quantitative 1H-NMR (qNMR) to track the amineolysis of the epoxide.

Causality & Validation: We utilize 1,3,5-trimethoxybenzene as an internal standard. Because it is completely unreactive under these conditions, the integration of its aromatic protons serves as an absolute reference. If the sum of the unreacted epoxide and the ring-opened product deviates from the internal standard's integration, the system immediately flags the occurrence of parasitic side reactions (such as irreversible ring-opening polymerization) [3].

Step-by-Step Methodology:

  • Preparation: Weigh exactly 0.10 mmol of the target epoxide and 0.033 mmol of 1,3,5-trimethoxybenzene (internal standard) into a 1.5 mL vial.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated tetrahydrofuran (THF- d8​ ). Transfer the solution to a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a baseline 1H-NMR spectrum (t = 0) to establish the exact integration ratio between the epoxide CH2 protons (typically ~2.5–3.0 ppm) and the internal standard (6.08 ppm).

  • Initiation: Inject 0.20 mmol (2.0 equivalents) of benzylamine directly into the NMR tube. Cap tightly and invert to mix.

  • Kinetic Tracking: Insert the tube into the NMR spectrometer pre-heated to 60°C. Acquire spectra automatically every 30 minutes for 48 hours.

  • Data Extraction: Plot the decay of the epoxide signals against time to extract the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol B: HPLC-UV Assay for Acidic Hydrolytic Degradation

This protocol measures the resistance of the oxirane to acid-catalyzed diol formation.

Causality & Validation: Acidic hydrolysis of epoxides can sometimes lead to complex rearrangements (especially near strained cyclobutane rings). By using HPLC-UV with a photodiode array (PDA) detector, we validate the assay by checking the mass balance and the UV spectral purity of the resulting peaks, ensuring the primary degradation pathway is indeed simple hydrolysis rather than skeletal rearrangement.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 5.0 mg/mL stock solution of the epoxide in HPLC-grade Acetonitrile.

  • Matrix Preparation: In a thermostated reaction vessel at 25°C, mix 5.0 mL of THF and 4.0 mL of 0.1 M aqueous HCl.

  • Initiation: Inject 1.0 mL of the epoxide stock solution into the acidic matrix (final volume = 10.0 mL). Start the timer.

  • Aliquot Sampling: At defined intervals (1h, 2h, 4h, 8h, 24h), withdraw a 100 µL aliquot and immediately quench it into 900 µL of a cold 0.1 M NaHCO3 buffer to halt the reaction.

  • Analysis: Inject 10 µL of the quenched sample onto a C18 Reverse-Phase HPLC column. Elute using a gradient of Water/Acetonitrile (0.1% Formic Acid).

  • Quantification: Integrate the remaining intact epoxide peak area relative to the t=0 baseline to determine hydrolytic stability.

G Start Compound Preparation (Target vs. Standard Oxiranes) Split Assay Selection Start->Split Assay1 Nucleophilic Attack (Benzylamine, 60°C) Split->Assay1 SN2 Pathway Assay2 Acidic Hydrolysis (0.1M HCl, THF/H2O) Split->Assay2 SN1 Pathway Track1 In-situ 1H-NMR Tracking (Self-Validating IS) Assay1->Track1 Track2 HPLC-PDA Aliquot Analysis (Mass Balance Check) Assay2->Track2 Data Kinetic Parameter Extraction (k_obs, t_1/2) Track1->Data Track2->Data

Experimental workflow for self-validating epoxide stability profiling.

Conclusion

N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is not a typical oxirane. The convergence of a bulky tert-butyl group, a rigid spiro-like cyclobutane spacer, and a strongly electron-withdrawing sulfonamide creates a highly deactivated system. Compared to standard aliphatic or aryl oxiranes, this compound exhibits extreme resistance to both nucleophilic ring-opening and acidic hydrolysis. Researchers utilizing this building block in drug discovery should anticipate the need for significantly harsher forcing conditions (e.g., elevated temperatures, stronger nucleophiles, or specialized Lewis acid catalysis) to successfully functionalize the oxirane moiety.

References
  • Morgan, K. M., Ellis, J. A., Lee, J., Fulton, A., Wilson, S. L., Dupart, P. S., & Dastoori, R. (2013). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 78(9), 4303–4311.[Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[Link]

  • Yuan, J. (2025). Irreversible Ring-Opening Polymerization: Harnessing the Thermodynamics of Strainless Monomers. CCS Chemistry, 7(8), 2255–2275.[Link]

Validation

A Senior Application Scientist's Guide to Benchmarking N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide Derivatives in Enzyme Inhibition Assays

This guide provides an in-depth framework for the robust evaluation of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide derivatives as enzyme inhibitors. We will move beyond mere protocol recitation to explore the c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth framework for the robust evaluation of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide derivatives as enzyme inhibitors. We will move beyond mere protocol recitation to explore the causal logic behind experimental design, ensuring that the data you generate is not only accurate but also mechanistically insightful. For researchers in drug discovery, a rigorous benchmarking strategy is paramount for identifying promising lead candidates.

The core structure of the title compound class features two key motifs: a rigid, puckered cyclobutane ring and a reactive oxirane (epoxide) group.[1][2] The cyclobutane scaffold is an increasingly utilized feature in medicinal chemistry, prized for its ability to confer conformational rigidity and improve metabolic stability and potency.[2][3][4] The oxirane ring, a strained three-membered heterocycle, is a potent electrophile capable of forming covalent bonds with nucleophilic residues in an enzyme's active site, such as cysteine or serine.[5][6][7] This potential for irreversible inhibition makes these derivatives particularly interesting, as covalent inhibitors can offer benefits like prolonged duration of action and high biochemical efficiency.[8][9][10]

Our focus will be on establishing a self-validating system for comparing novel derivatives against known standards, a critical step in any successful drug development campaign.

Part 1: Designing a Rigorous Benchmarking Study

Rationale for Target Enzyme Selection: A Case for Cysteine Proteases

Given the electrophilic nature of the oxirane "warhead," cysteine proteases represent a logical and high-value target class.[10] The nucleophilic thiol group of an active site cysteine residue can readily attack the epoxide ring, leading to irreversible enzyme inactivation.[5][11] Cysteine proteases, such as cathepsins and caspases, are implicated in a wide range of diseases, including cancer, immune disorders, and neurodegenerative diseases, making them attractive therapeutic targets.[12][13]

For this guide, we will proceed with a hypothetical study targeting Cathepsin B , a well-characterized lysosomal cysteine protease.

Selection of Comparators and Controls

Objective comparison is the cornerstone of benchmarking. Your study must include:

  • Positive Control (Benchmark Inhibitor): A well-characterized, potent inhibitor of the target enzyme. For Cathepsin B, a suitable choice is E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane). E-64 is a potent, irreversible inhibitor of many cysteine proteases and provides a high bar against which to measure your novel derivatives.[12]

  • Negative Control (Scaffold Control): A derivative from your series that lacks the reactive epoxide moiety. This is crucial for demonstrating that the inhibitory activity is dependent on the covalent warhead and not just non-covalent binding of the cyclobutane-sulfonamide scaffold.

  • Test Articles: Your novel N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide derivatives. It is advisable to synthesize and test a small series with structural variations to begin building a structure-activity relationship (SAR).

Choosing the Right Assay Format

A fluorescence-based kinetic assay is the method of choice for this type of study. It offers high sensitivity, a wide dynamic range, and is amenable to high-throughput screening. The assay relies on a fluorogenic substrate that is cleaved by the active enzyme to release a fluorescent molecule. The rate of increase in fluorescence is directly proportional to enzyme activity.

A suitable substrate for Cathepsin B is Z-Arg-Arg-AMC (Z-Arginine-Arginine-7-amino-4-methylcoumarin). Upon cleavage by Cathepsin B, the highly fluorescent AMC molecule is released.

Part 2: Experimental Protocol and Data Analysis

The following protocol is a detailed, step-by-step methodology for determining the inhibitory potential of your compounds. Trustworthiness in your results comes from meticulous execution and adherence to established biochemical principles.

Detailed Experimental Workflow

The overall process involves preparing reagents, running the enzymatic assay under initial velocity conditions, and analyzing the data to determine key inhibitory parameters.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Enzyme Stock (Cathepsin B), Substrate Stock (Z-Arg-Arg-AMC) add_enzyme Add Enzyme and Inhibitor to Wells prep_reagents->add_enzyme prep_inhibitors Prepare Serial Dilutions of Test Compounds, E-64, and Scaffold Control in DMSO prep_inhibitors->add_enzyme pre_incubate Pre-incubate Enzyme-Inhibitor (Time-dependent inhibition check) add_enzyme->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate read_plate Read Fluorescence Kinetics (e.g., Ex=380nm, Em=460nm) over 30-60 min add_substrate->read_plate plot_kinetics Plot Fluorescence vs. Time to get Initial Velocity (V₀) read_plate->plot_kinetics calc_inhibition Calculate % Inhibition for each concentration plot_kinetics->calc_inhibition plot_dose_response Plot % Inhibition vs. [Inhibitor] and fit to determine IC₅₀ calc_inhibition->plot_dose_response calc_kinact For irreversible inhibitors, determine kᵢₙₐ꜀ₜ/Kᵢ plot_dose_response->calc_kinact

Caption: Experimental workflow for enzyme inhibition assay.

Step-by-Step Methodology

Materials:

  • Recombinant Human Cathepsin B

  • Z-Arg-Arg-AMC substrate

  • E-64 (Positive Control)

  • Test Compounds and Scaffold Control

  • Assay Buffer: 100 mM Sodium Phosphate, pH 6.0, containing 1 mM EDTA and 2 mM DTT.[14] (Note: DTT is crucial to keep the active site cysteine in its reduced, active state.[15])

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and store it at 4°C. Add fresh DTT just before use.

    • Reconstitute the enzyme in the assay buffer to a stock concentration (e.g., 1 µM). Aliquot and store at -80°C.

    • Prepare a 10 mM stock solution of the Z-Arg-Arg-AMC substrate in DMSO. Store protected from light at -20°C.

  • Compound Plate Preparation:

    • Create a serial dilution series for each test compound, E-64, and the scaffold control. Start with a 10 mM stock in DMSO and perform 1:3 serial dilutions in DMSO. This will create a range of concentrations to test.

  • Assay Execution:

    • Thaw the enzyme aliquot on ice and dilute it in cold assay buffer to a working concentration (e.g., 2X final concentration, such as 2 nM).

    • In the 96-well plate, add 50 µL of the 2X enzyme solution to each well (except for no-enzyme controls).

    • Add 1 µL of the serially diluted compounds (or DMSO for vehicle control) to the appropriate wells.

    • Mix gently and pre-incubate the plate for 30 minutes at 37°C. This step is critical for irreversible inhibitors, allowing time for the covalent reaction to occur.[16][17]

    • Prepare a 2X working solution of the substrate (e.g., 20 µM) in the assay buffer.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells. The final volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30-60 minutes.[14]

Data Analysis: From Raw Reads to Potency Values

For covalent inhibitors, a simple IC₅₀ value can be misleading as it is time-dependent.[18] A more informative parameter is the second-order rate constant of inactivation, kᵢₙₐ꜀ₜ/Kᵢ , which reflects the overall efficiency of the inhibitor.[16]

  • Determine Initial Velocities (V₀): For each well, plot fluorescence versus time. The initial linear portion of this curve represents the initial velocity (V₀).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle))

  • Determine IC₅₀: Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to obtain the IC₅₀ value. This provides a preliminary measure of potency.

  • Determine kᵢₙₐ꜀ₜ/Kᵢ: To properly characterize an irreversible inhibitor, you must measure the observed rate of inactivation (kₒᵦₛ) at various inhibitor concentrations. This involves plotting the natural log of the residual enzyme activity against the pre-incubation time. The slope of this line is -kₒᵦₛ. A plot of kₒᵦₛ versus inhibitor concentration [I] will yield a hyperbola that can be fitted to the equation: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) From this, you can determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the inhibitor concentration that gives half-maximal inactivation (Kᵢ). The ratio kᵢₙₐ꜀ₜ/Kᵢ is the ultimate measure of inhibitor efficiency.[16]

Part 3: Interpreting the Data and Building SAR

Your goal is to compare the inhibitory efficiency of your novel derivatives to each other and to the benchmark, E-64.

Sample Data Comparison Table

The table below illustrates how to present the benchmarking data clearly. The values are hypothetical and for illustrative purposes.

Compound IDStructure VariationIC₅₀ (nM)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)
E-64 Benchmark Inhibitor 151,500,000
Derivative 1 Parent Compound150120,000
Derivative 2 Added methyl group on cyclobutane85250,000
Derivative 3 Replaced t-butyl with isopropyl45035,000
Scaffold Control Lacks oxirane ring>50,000No inactivation

Interpretation:

  • The Scaffold Control shows no activity, confirming the essential role of the oxirane warhead.

  • Derivative 1 shows promising activity, though it is less potent than the benchmark E-64.

  • Derivative 2 demonstrates that adding a methyl group improves potency, suggesting a favorable interaction in a hydrophobic pocket near the active site. This is a positive step in building an SAR.

  • Derivative 3 is significantly less active, indicating that the bulky t-butyl group is important for optimal binding in the non-covalent intermediate complex.

Part 4: Contextualizing Inhibition - The Signaling Pathway

Understanding the biological context of your target enzyme is crucial for drug development. Cathepsin B is involved in various signaling pathways, including those related to apoptosis and inflammation. Inhibiting its activity could have downstream therapeutic effects.

G Lysosome Lysosome CatB Active Cathepsin B Lysosome->CatB Release into Cytosol ProCatB Pro-Cathepsin B (Inactive) ProCatB->CatB Activation Bid Bid CatB->Bid Cleavage Inhibitor N-tert-butyl-1-(oxiran-2-yl) cyclobutane-1-sulfonamide Derivative Inhibitor->CatB Covalent Inhibition tBid tBid (truncated) Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocation CytoC Cytochrome C Release Mitochondrion->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inhibition of a Cathepsin B-mediated apoptotic pathway.

This diagram illustrates how an effective inhibitor of Cathepsin B could block the cleavage of Bid, preventing downstream mitochondrial cytochrome C release and subsequent caspase activation, thereby inhibiting apoptosis. This provides a clear mechanistic hypothesis for the therapeutic potential of these compounds.

By following this comprehensive guide, researchers can ensure their benchmarking studies are thorough, mechanistically informative, and provide a solid foundation for advancing promising N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide derivatives through the drug discovery pipeline.

References

  • BenchChem. (2025).
  • PharmaBlock. (n.d.).
  • IntechOpen. (2017).
  • ResearchGate. (2025). Some Novel Oxirane-Thiirane Derivatives: Synthesis, Molecular docking and Enzymatic Inhibition for Therapeutic Potential.
  • National Center for Biotechnology Information. (n.d.). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors.
  • ACS Publications. (2013). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs.
  • Tocris Bioscience. (n.d.). Irreversible Inhibitors.
  • ACS Publications. (2013). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs.
  • ResearchGate. (2013). Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs.
  • National Center for Biotechnology Information. (n.d.). Bioactive Steroids Bearing Oxirane Ring.
  • BenchChem. (2025). Application Notes and Protocols for Cysteine Protease Inhibitors in Western Blotting.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (2020).
  • Chondrex, Inc. (n.d.). Cysteine Protease Activity Assay Kit.
  • Semantic Scholar. (n.d.). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Ge.
  • Taylor & Francis Online. (n.d.). Oxirane – Knowledge and References.
  • ResearchGate. (2018). How to design a functional assay for a cystiene protease ?.
  • Drug Hunter. (2025).
  • Life Chemicals. (2020).

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Comparative

A Guide to Spectroscopic Cross-Validation: Structural Elucidation of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide using NMR and FTIR

Abstract The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. While individual analytical techniques provide valuable data, a truly robust structural confirm...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. While individual analytical techniques provide valuable data, a truly robust structural confirmation relies on the cross-validation of data from orthogonal methods. This guide provides an in-depth comparison and workflow for the structural elucidation of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide, a molecule incorporating several key functional groups: a sulfonamide, a cyclobutane ring, and an epoxide. We will demonstrate how ¹H Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information that, when combined, offers a high-confidence validation of the molecular structure. This guide details the theoretical underpinnings, step-by-step experimental protocols, and a comparative analysis of the spectral data.

Introduction: The Imperative of Orthogonal Analysis

This guide focuses on N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS 2138288-27-2), a compound featuring a confluence of functional groups that are well-differentiated by NMR and FTIR spectroscopy.[3][4]

  • ¹H NMR Spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons), their connectivity through spin-spin coupling, and the relative number of protons in each environment. It is exceptionally powerful for mapping the carbon-hydrogen framework of a molecule.

  • FTIR Spectroscopy is a vibrational spectroscopy technique that identifies the functional groups present in a molecule. Each functional group (e.g., N-H, S=O, C-O-C) absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint" of the molecule's covalent bonds.

By integrating the data from these two techniques, we can confidently assemble the structural puzzle of our target molecule.

Theoretical & Mechanistic Foundations

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, like ¹H, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy required to transition between these states is what is measured. This energy is highly sensitive to the local electronic environment of each proton.

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the degree of shielding or deshielding of a proton. Electron-withdrawing groups (like the sulfonamide and epoxide oxygen) pull electron density away from nearby protons, deshielding them and causing their signals to appear at a higher chemical shift (downfield).

  • Integration: The area under an NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J-coupling): The magnetic field of a proton can influence the magnetic field of protons on adjacent carbons. This interaction, called J-coupling, splits a single peak into multiple lines (e.g., a doublet, triplet, quartet), providing direct evidence of connectivity.

For N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide, we expect distinct signals for the protons on the tert-butyl group, the cyclobutane ring, the epoxide ring, and the N-H of the sulfonamide. The puckered, non-planar conformation of the cyclobutane ring can lead to complex chemical shifts and coupling constants for its protons.[5] Protons on the epoxide ring typically resonate in the 2.5-3.5 ppm range.[6][7]

FTIR Spectroscopy: Identifying Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared light by a molecule as it transitions between vibrational energy levels. Covalent bonds can stretch, bend, and rock at specific frequencies determined by the masses of the bonded atoms and the strength of the bond.

  • Sulfonamide Group (-SO₂NH-): This group gives rise to several characteristic, strong absorptions. We anticipate two distinct stretching bands for the S=O bonds (asymmetric and symmetric) between 1344-1317 cm⁻¹ and 1187-1147 cm⁻¹, respectively.[8][9] A sharp N-H stretching band is expected around 3390–3323 cm⁻¹.[8]

  • Epoxide (Oxirane) Ring: The strained three-membered ring has characteristic vibrations. The C-O-C asymmetric stretching is often observed, and a key C-H stretching mode of the epoxide ring protons can sometimes be seen above 3000 cm⁻¹.[10] A band around 915 cm⁻¹ is often assigned to the vibration of the epoxide ring and is useful for monitoring reactions involving epoxides.[11]

  • Alkyl Groups (Cyclobutane & tert-Butyl): The C-H bonds in these saturated hydrocarbon portions of the molecule will produce strong stretching absorptions in the 2850-3000 cm⁻¹ region.

The overall workflow for this cross-validation process is illustrated in the diagram below.

G Cross-Validation Workflow for Structural Elucidation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Cross-Validation Sample N-tert-butyl-1-(oxiran-2-yl) cyclobutane-1-sulfonamide Sample Prep_NMR Dissolve ~5 mg in 0.6 mL CDCl₃ Filter into NMR tube Sample->Prep_NMR Prep_FTIR Place small amount of solid on ATR crystal Sample->Prep_FTIR Acq_NMR Acquire ¹H NMR Spectrum (e.g., 400 MHz Spectrometer) Prep_NMR->Acq_NMR Acq_FTIR Acquire FTIR Spectrum (4000-400 cm⁻¹) Prep_FTIR->Acq_FTIR Analyze_NMR Process NMR Data: - Chemical Shifts (ppm) - Integration - Coupling Constants (Hz) Acq_NMR->Analyze_NMR Analyze_FTIR Process FTIR Data: - Peak Frequencies (cm⁻¹) - Assign Functional Groups Acq_FTIR->Analyze_FTIR CrossValidate Compare Datasets: - NMR proton environments - FTIR functional groups Analyze_NMR->CrossValidate Analyze_FTIR->CrossValidate Conclusion Confirmed Molecular Structure CrossValidate->Conclusion

Caption: Workflow for NMR and FTIR cross-validation.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Specific instrument parameters may need to be optimized.

Protocol for ¹H NMR Spectroscopy

Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its single residual solvent peak, which does not typically interfere with the analyte signals. Filtering the sample is a critical step to remove any particulate matter, which can degrade the magnetic field homogeneity and result in poor spectral resolution.[12][13]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide into a clean, dry vial.[13][14]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[13][15]

    • Gently agitate the vial until the sample is fully dissolved.

    • Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to a height of about 4 cm.[15]

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm.

    • Integrate all signals.

    • Analyze and report the chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J in Hz), and integrations.

Protocol for FTIR Spectroscopy (ATR Method)

Causality: The Attenuated Total Reflectance (ATR) accessory is ideal for analyzing solid powders as it requires minimal sample preparation and is non-destructive.[16] Collecting a background spectrum is essential to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any absorbance from the ATR crystal itself, ensuring that the final spectrum is only of the sample.[17]

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft cloth dampened with isopropanol or ethanol and allow it to dry completely.[18]

  • Background Collection:

    • With the empty, clean ATR accessory in place, collect a background spectrum. This will be stored in the instrument's memory and automatically subtracted from the sample spectrum.[17]

  • Sample Analysis:

    • Place a small amount of the solid N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide powder onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. A typical scan range is 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

  • Data Processing:

    • If necessary, apply an ATR correction and an automatic baseline correction to the spectrum.[16]

    • Identify and label the wavenumbers (cm⁻¹) of the major absorption peaks.

Data Interpretation and Cross-Validation

The following table summarizes the expected spectral data for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide and provides a direct cross-validation between the two techniques.

Functional Group/Proton EnvironmentTechniqueExpected SignalAssignment & Cross-Validation Notes
Sulfonamide N-H ¹H NMR~5.0-6.0 ppm (broad s, 1H)The presence of this single, exchangeable proton is confirmed by the N-H stretching vibration in the FTIR spectrum.
FTIR~3350 cm⁻¹ (sharp, medium)This absorption confirms the N-H bond, corroborating the NMR signal.[8]
Sulfonamide S=O FTIR~1330 cm⁻¹ (strong, sharp)~1150 cm⁻¹ (strong, sharp)These two strong absorptions are characteristic of the asymmetric and symmetric stretching of the SO₂ group, a key functional group in the molecule.[19][20]
tert-Butyl (t-Bu) ¹H NMR~1.35 ppm (s, 9H)A sharp singlet integrating to 9 protons is definitive for the tert-butyl group. Its upfield position is expected for alkyl protons.
Cyclobutane Ring ¹H NMR~1.8-2.6 ppm (m, 7H)The protons on the cyclobutane ring are expected to be in a complex multiplet due to restricted rotation and complex coupling.[5][21] The integration for 7 protons (6 on the ring plus the one attached to the epoxide) is consistent with the structure.
Epoxide Ring ¹H NMR~2.7-3.2 ppm (m, 3H)Protons on the oxirane ring are deshielded by the oxygen atom and appear in this characteristic region.[6][7]
FTIR~3050 cm⁻¹ (weak)~910 cm⁻¹ (medium)The C-H stretch above 3000 cm⁻¹ and the ring vibration around 910 cm⁻¹ confirm the presence of the strained epoxide ring.[10][11]
Alkyl C-H FTIR2850-2980 cm⁻¹ (strong, multiple bands)These strong absorptions correspond to the C-H stretching of all sp³-hybridized carbons in the tert-butyl and cyclobutane groups.

Discussion of Cross-Validation:

The power of this dual-spectroscopic approach is evident when the data are considered together.

  • Confirmation of the Sulfonamide Moiety: The FTIR spectrum provides unequivocal evidence of the SO₂NH group through its three most characteristic peaks: the N-H stretch (~3350 cm⁻¹) and the two S=O stretches (~1330 and ~1150 cm⁻¹).[8][19] The ¹H NMR spectrum complements this by showing the single proton attached to the nitrogen.

  • Identification of the Alkyl Framework: The ¹H NMR spectrum is superior for detailing the specific alkyl structures. The clean singlet at ~1.35 ppm is an unmistakable signature for the C(CH₃)₃ group. The complex multiplets in the ~1.8-2.6 ppm range are highly indicative of a substituted cyclobutane ring system.[5] The FTIR spectrum supports this by showing strong, generic sp³ C-H stretching bands below 3000 cm⁻¹.

  • Verification of the Epoxide Ring: The ¹H NMR signals between 2.7-3.2 ppm are characteristic of protons on an epoxide ring, deshielded by the adjacent oxygen.[7] The FTIR data corroborates the presence of this strained ring with a C-H stretch slightly above 3000 cm⁻¹ and a ring vibration peak around 910 cm⁻¹, providing orthogonal evidence for this crucial functional group.[11]

By combining these datasets, we move from identifying individual pieces—a sulfonamide here, an alkyl chain there—to confirming the precise connectivity and overall structure of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide with a high degree of certainty.

Conclusion

The structural elucidation of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide serves as an excellent model for the power of spectroscopic cross-validation. While ¹H NMR spectroscopy excels at defining the carbon-hydrogen framework and proton connectivity, FTIR spectroscopy provides definitive confirmation of the key functional groups. The data from one technique strongly supports and validates the interpretation of the other, mitigating ambiguity and leading to a reliable and robust structural assignment. This integrated approach represents a fundamental pillar of scientific integrity in synthetic chemistry and is an essential practice for researchers, scientists, and drug development professionals.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS No. 2138288-27-2) demand rigorous adherence to established protocols. This compound, characterized by its sulfonamide and reactive epoxide functionalities, requires a disposal pathway that mitigates its inherent chemical hazards.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide, grounded in regulatory standards and chemical reactivity principles. Our objective is to furnish you with the necessary information to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.

Part 1: Hazard Identification and Risk Assessment

Understanding the hazards associated with N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is the foundation of its safe management. The primary risks stem from its chemical structure, which includes a strained epoxide ring. Epoxides are known alkylating agents, capable of reacting with nucleophiles, which underlies their potential toxicity and mutagenicity.

Based on available data, this compound is classified with several hazards.[1] A summary of these classifications is presented below.

Hazard ClassificationCategoryHazard CodeDescription
Acute Toxicity Category 4H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Category 2H315Causes skin irritation.
Eye Irritation 2AH319Causes serious eye irritation.
Germ Cell Mutagenicity Category 2H341Suspected of causing genetic defects.
STOT SE Category 3H336May cause drowsiness or dizziness.
STOT SE: Specific target organ toxicity — single exposure

The causality for these hazards is linked to the compound's reactivity. The epoxide group can react with biological macromolecules, leading to cellular damage, while the overall structure can elicit irritant and toxic effects. Therefore, all waste containing this compound must be treated as hazardous.

Part 2: Pre-Disposal Preparations

Before handling waste, ensure all necessary safety measures and equipment are in place. This preparation is a critical control step to minimize exposure risk.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling this hazardous chemical waste. All personnel involved in the disposal process must wear:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Ensure they are inspected for integrity before use.[2]

  • Safety goggles or a face shield: To protect against splashes and eye contact.

  • Laboratory coat: To prevent contamination of personal clothing.[3]

Required Materials
  • Designated Hazardous Waste Container: A clearly labeled, sealable, and chemically compatible container (e.g., high-density polyethylene - HDPE).[4]

  • Hazardous Waste Labels: Pre-printed or institutionally approved labels.

  • Spill Kit: An accessible spill kit equipped with absorbent materials suitable for chemical spills.

Part 3: Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for regulatory compliance and safety. The following steps outline the procedure for managing waste containing N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide.

Waste Segregation: The Principle of Isolation

Causality: The epoxide ring in N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide is susceptible to ring-opening reactions when exposed to acids, bases, and other nucleophiles. Such reactions can be exothermic and unpredictable when mixed with a complex waste stream, posing a significant safety risk.

Procedure:

  • Isolate This Waste Stream: Do not mix waste containing this compound with other chemical waste, especially acids, bases, or oxidizing agents.[5][6]

  • Dedicated Collection: Collect all materials contaminated with N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide in a dedicated hazardous waste container.[4] This includes:

    • Unused or residual solid compound.

    • Contaminated consumables such as pipette tips, weigh boats, and gloves.

    • Solvent rinses from cleaning contaminated labware.

Container Management and Labeling

Proper container management is a cornerstone of the "cradle-to-grave" responsibility for hazardous waste mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Procedure:

  • Select an Appropriate Container: Use a container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[7][8]

  • Labeling: As soon as the first item of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[3][8]

    • The full chemical name: "N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide". Do not use abbreviations.[8]

    • The accumulation start date (the date the first waste is added).

    • An accurate list of all contents, including any solvents used for rinsing.

  • Keep Containers Closed: The waste container must remain sealed at all times except when actively adding waste.[8][9] This prevents the release of vapors and reduces the risk of spills.

Waste Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[8][9][10]

Procedure:

  • Designate an SAA: Store the sealed waste container in a designated, well-ventilated, and secure area.[4]

  • Secondary Containment: Place the container in a secondary containment bin to mitigate leaks or spills.[10]

  • Segregate in Storage: Ensure the container is stored away from incompatible materials.[5][10]

Disposal of Empty Containers

Empty containers that once held N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide must be managed correctly to be considered non-hazardous.

Procedure:

  • Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5][10]

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in your designated hazardous waste container.[4][10]

  • Deface Label: After triple-rinsing, remove or completely deface the original manufacturer's label.[5][10]

  • Final Disposal: The rinsed and dried container can typically be disposed of in the appropriate glass or plastic recycling bin.[5]

Arranging for Final Disposal

Final disposal must be handled by professionals.

Procedure:

  • Contact EHS: When the waste container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3][8][9]

  • Provide Information: Be prepared to provide the complete chemical name and any available safety information to the disposal company.[3][4]

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a prompt and correct response is critical to ensuring safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not trained to handle it, contact your EHS office immediately.

  • Control and Contain: For minor spills, wear appropriate PPE. Cover the spill with a chemical absorbent material, starting from the outside and working inward to prevent spreading.[2]

  • Collect Waste: Once absorbed, carefully collect the material using non-sparking tools and place it in your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Visualization: Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide.

G Disposal Workflow for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide cluster_0 Disposal Workflow for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide cluster_1 Disposal Workflow for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide cluster_2 Disposal Workflow for N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide start Waste Generation Point is_solid Solid Waste? (e.g., residual chemical, contaminated gloves, weigh boats) start->is_solid is_liquid Liquid Waste? (e.g., contaminated solvent, rinsate) start->is_liquid is_container Empty Original Container? start->is_container collect_hw Collect in dedicated, labeled Hazardous Waste Container is_solid->collect_hw Yes is_liquid->collect_hw Yes triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes store_saa Store sealed container in Satellite Accumulation Area (SAA) with secondary containment collect_hw->store_saa collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of rinsed container in appropriate lab recycling/trash triple_rinse->dispose_container collect_rinsate->collect_hw contact_ehs Contact EHS for pickup when container is full store_saa->contact_ehs

Sources

Handling

Personal protective equipment for handling N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide

As a Senior Application Scientist, I approach the handling of highly reactive bifunctional building blocks not merely as a compliance exercise, but as an exercise in applied physical organic chemistry. N-tert-butyl-1-(ox...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of highly reactive bifunctional building blocks not merely as a compliance exercise, but as an exercise in applied physical organic chemistry. N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide (CAS: 2138288-27-2) is a potent intermediate widely utilized in drug discovery. However, the very structural features that make it synthetically valuable—the strained oxirane (epoxide) ring and the polar sulfonamide group—also dictate a severe hazard profile requiring rigorous, self-validating safety protocols.

Standard laboratory PPE is insufficient for this compound. Below is the comprehensive, mechanistically grounded guide for handling, reacting, and disposing of this material safely.

Mechanistic Hazard Profile: The Causality of Risk

To design an effective safety protocol, we must first understand why this molecule is dangerous at a structural level[1].

  • The Oxirane Ring (H341 - Germ Cell Mutagenicity): Epoxides are highly strained, direct-acting electrophiles. Under physiological conditions, they undergo irreversible SN​2 nucleophilic attack by DNA bases—predominantly at the N7 position of guanine[2]. This covalent DNA alkylation is the direct mechanistic cause of its mutagenic classification.

  • The Sulfonamide Core (H302/H312/H332 - Acute Toxicity): While the epoxide provides the reactive warhead, the sulfonamide and cyclobutane moieties enhance the molecule's lipophilicity and membrane permeability. This facilitates rapid systemic absorption through the skin and respiratory tract, leading to specific target organ toxicity (H336)[1].

  • The Carrier Solvent Effect: In the laboratory, this compound is rarely handled dry for long. Once dissolved in common reaction solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), the solvent acts as a molecular Trojan Horse, rapidly carrying the mutagenic solute through standard PPE barriers[3].

The Self-Validating PPE Matrix

A "self-validating" PPE system means the protocol itself prevents error. We do not rely on "being careful"; we rely on materials science. Standard 5-mil nitrile gloves offer virtually zero protection against the solvents typically used to dissolve epoxides[4].

Quantitative Glove Breakthrough Data

The following table summarizes the breakthrough times for common epoxide carrier solvents, dictating our mandatory double-glove protocol.

Carrier SolventNitrile (5-mil) BreakthroughEVOH Laminate BreakthroughMechanistic Consequence of PPE Failure
Dichloromethane (DCM) < 1 minute[4]> 480 minutesRapid dermal transport of mutagen directly into the bloodstream.
N,N-Dimethylformamide (DMF) < 1 minute[3]> 480 minutesHigh systemic absorption via lipid bilayer disruption.
Dimethyl Sulfoxide (DMSO) ~ 45 minutes> 480 minutesAccelerated transdermal penetration of the alkylating agent.
Mandatory PPE Configuration
  • Hand Protection (The Laminate-Nitrile Sandwich):

    • Inner Layer: Polyethylene/Ethylene-Vinyl Alcohol (EVOH) Laminate gloves (e.g., Silver Shield™). This is your chemical fail-safe against solvent breakthrough.

    • Outer Layer: Standard disposable nitrile gloves. Laminate gloves lack dexterity; the outer nitrile layer provides grip and protects the laminate from mechanical tears. If the outer glove is splashed, strip it immediately.

  • Respiratory & Engineering Controls: All handling must occur in a certified chemical fume hood with a validated face velocity of 0.4–0.6 m/s.

  • Ocular Protection: Indirect-vented chemical splash goggles. Standard safety glasses are prohibited due to the vapor absorption risk around the eyes.

Operational Workflow & Active Quenching Protocol

Unreacted epoxides are stable enough to persist in waste streams, posing severe downstream exposure risks to environmental health staff. You must actively destroy the electrophilic hazard before disposal.

Protocol: Handling and Active SN​2 Quenching

Causality: We rely on a forced SN​2 ring-opening using a soft, highly reactive nucleophile (thiosulfate) to permanently neutralize the epoxide into a benign, water-soluble Bunte salt.

  • Step 1: Closed-System Transfer. Weigh the solid using anti-static weigh boats inside the fume hood. Dissolve the compound in your reaction solvent before removing it from the balance area to minimize the risk of aerosolized mutagenic dust.

  • Step 2: Reaction Execution. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced side reactions or degradation.

  • Step 3: Temperature Control (Post-Reaction). Transfer the completed reaction vessel to an ice bath (0°C). Epoxide ring-opening is highly exothermic; cooling prevents solvent boil-off.

  • Step 4: Nucleophile Addition. Slowly add a 10-fold molar excess of 1M aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) or a primary amine (e.g., ethanolamine).

  • Step 5: Agitation. Stir vigorously for 2 to 4 hours at room temperature.

  • Step 6: Validation (Self-Validating Step). Do not assume the quench is complete. Confirm the total consumption of the epoxide via TLC (Thin-Layer Chromatography) or LC-MS.

  • Step 7: Segregation. Once validated, transfer the biphasic mixture to a designated "Halogenated/Mutagenic Waste" container.

Workflow Visualization

The following diagram illustrates the logical progression of our self-validating handling and mitigation strategy.

HandlingWorkflow cluster_prep Phase 1: Engineering & PPE Setup cluster_exec Phase 2: Execution cluster_quench Phase 3: Neutralization & Disposal Hood Fume Hood Validation (0.4-0.6 m/s flow) Glove Don Laminate-Nitrile Double Glove System Hood->Glove Weigh Closed-System Transfer (Minimize Aerosols) Glove->Weigh React Reaction Execution (Inert Atmosphere) Weigh->React Quench Active Epoxide Quench (1M Na2S2O3 / Amine) React->Quench Dispose Segregated Disposal (Mutagenic Waste Stream) Quench->Dispose

Caption: Phased operational workflow for handling mutagenic epoxides, from PPE validation to active chemical quenching.

Spill Response Plan

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the mutagen. Gently cover the powder with absorbent pads moistened with water or 1M Sodium Thiosulfate to suppress dust, then carefully scoop into a hazardous waste container.

  • Solution Spill: Immediately evacuate the immediate area if the solvent is highly volatile (e.g., DCM). Wearing the Laminate-Nitrile double gloves and a respirator, apply inert absorbent material (e.g., vermiculite). Treat the absorbed mass with 1M Sodium Thiosulfate before final disposal.

References

  • [1] Title: N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide Substance Information & Hazard Classifications. Source: NextSDS Chemical Database. URL: [Link]

  • [4] Title: Nitrile Glove Chemical-Compatibility Reference Fact Sheet. Source: University of Pennsylvania Environmental Health and Radiation Safety. URL: [Link]

  • [2] Title: Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation. Source: Carcinogenesis, Oxford Academic (PMC2800884). URL:[Link]

Sources

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